Terbutaline-d3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H19NO3 |
|---|---|
Molecular Weight |
228.30 g/mol |
IUPAC Name |
5-[2-(tert-butylamino)-1,2,2-trideuterio-1-hydroxyethyl]benzene-1,3-diol |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8/h4-6,11,13-16H,7H2,1-3H3/i7D2,11D |
InChI Key |
XWTYSIMOBUGWOL-XGWWUZNLSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C1=CC(=CC(=C1)O)O)O)NC(C)(C)C |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Terbutaline-d3: A Technical Guide to the Certificate of Analysis and Purity Standards
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and purity standards for Terbutaline-d3, a critical reagent used as an internal standard in pharmacokinetic and metabolic studies. This document outlines the typical analytical tests performed, the expected specifications, and detailed experimental methodologies to ensure the identity, purity, and quality of this compound for research and drug development applications.
Introduction to this compound
This compound is the deuterium-labeled version of Terbutaline, a beta-2 adrenergic receptor agonist used as a bronchodilator. The incorporation of three deuterium atoms provides a distinct mass difference, making it an ideal internal standard for the quantification of Terbutaline in biological matrices using mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The accuracy and reliability of such quantitative analyses are directly dependent on the purity and characterization of the deuterated internal standard.
Representative Certificate of Analysis
A Certificate of Analysis for this compound provides a summary of the quality control testing performed on a specific batch of the material. Below is a representative CoA, summarizing the typical tests, specifications, and results.
Table 1: Physicochemical Properties of this compound
| Parameter | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Molecular Formula | C₁₂H₁₆D₃NO₃ | C₁₂H₁₆D₃NO₃ |
| Molecular Weight | 228.31 g/mol | 228.31 g/mol |
| Solubility | Soluble in Methanol | Conforms |
Table 2: Purity and Identity of this compound
| Test | Method | Specification | Result |
| Chemical Purity (HPLC) | HPLC-UV | ≥ 98.0% | 99.5% |
| Isotopic Purity (LC-MS) | LC-MS | ≥ 99 atom % D | 99.6 atom % D |
| Identity (¹H NMR) | ¹H NMR | Conforms to structure | Conforms |
| Identity (Mass Spec) | ESI-MS | Conforms to m/z | Conforms |
| Residual Solvents | GC-FID | As per USP <467> | Conforms |
| Water Content (Karl Fischer) | Karl Fischer Titration | ≤ 1.0% | 0.2% |
Table 3: Impurity Profile of this compound
| Impurity | Specification | Result |
| Unlabeled Terbutaline (d0) | ≤ 0.5% | 0.1% |
| Individual Unspecified Impurity | ≤ 0.2% | < 0.1% |
| Total Impurities | ≤ 1.0% | 0.5% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is used to determine the chemical purity of this compound by separating it from any non-isotopically labeled impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 276 nm.
-
Injection Volume: 10 µL.
-
Quantification: The percentage purity is calculated based on the area of the main peak relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity
This method is employed to confirm the identity and determine the isotopic enrichment of this compound.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Similar to the HPLC method for chemical purity.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 100 to 400.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis: The isotopic distribution is analyzed to determine the percentage of the d3-labeled compound relative to the unlabeled (d0) and partially labeled species.
Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of this compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated Methanol (CD₃OD).
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired.
-
Analysis: The chemical shifts, splitting patterns, and integration of the peaks are compared to the expected spectrum for Terbutaline to confirm the structural integrity. The absence of a proton signal at the site of deuteration confirms the labeling.
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships involved in the analysis of this compound.
Caption: General workflow for the analysis of this compound.
Caption: Detailed workflow for HPLC purity determination.
Conclusion
The quality and purity of this compound are paramount for its use as an internal standard in quantitative bioanalysis. A thorough understanding of the Certificate of Analysis and the underlying analytical methodologies is essential for researchers and drug development professionals to ensure the generation of accurate and reproducible data. The data presented in the CoA, supported by detailed and validated experimental protocols, provides the necessary assurance of the identity, purity, and suitability of this compound for its intended application.
Terbutaline-d3 Powder: A Technical Guide to its Physical Characteristics and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Terbutaline-d3 powder. This compound is the deuterated analog of Terbutaline, a selective β2-adrenergic receptor agonist used primarily as a bronchodilator. In research and development, this compound serves as a valuable internal standard for the quantitative analysis of Terbutaline in biological matrices and pharmaceutical formulations by mass spectrometry. Understanding its physical characteristics and stability profile is crucial for its accurate handling, storage, and application in experimental settings.
Physicochemical Properties
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source/Comment |
| Chemical Formula | C₁₂H₁₆D₃NO₃ | [1] |
| Molecular Weight | 228.3 g/mol | [1] |
| IUPAC Name | 5-(2-(tert-butylamino)-1-hydroxyethyl-1,2,2-d3)benzene-1,3-diol | [1] |
| Synonyms | 5-[2-(tert-butylamino)-1-hydroxy(D3)ethyl]benzene-1,3-diol | [1] |
| Appearance | Solid powder | Based on data for unlabeled Terbutaline.[2] |
| Melting Point | Data not available for this compound. Unlabeled Terbutaline has reported melting points of 119-122 °C and 247 °C, suggesting potential polymorphism or differences in salt forms.[2] | |
| pKa | 8.65 (Basic) | Data for unlabeled Terbutaline.[2] Deuterium substitution is not expected to significantly alter the pKa. |
| LogP | 0.9 | Data for unlabeled Terbutaline.[2] Deuterium substitution is not expected to significantly alter the LogP. |
| Purity | Typically ≥90% by HPLC | [1] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Source/Comment |
| Water | Soluble (1 g / 1.5 mL for unlabeled Terbutaline) | [2] Quantitative data for this compound is not available. |
| Methanol | Soluble | The sulfate salt of unlabeled Terbutaline is crystallized from methanol, indicating good solubility.[3] |
| Ethanol | Data not available | |
| DMSO | Data not available |
Stability and Storage
The stability of this compound is a critical factor for its use as an internal standard. While specific long-term stability studies on the deuterated compound are not publicly available, the degradation pathways of the parent compound, Terbutaline, have been investigated and are expected to be similar for this compound.
Recommended Storage:
There is conflicting information regarding the optimal storage temperature for this compound, with recommendations ranging from -20°C to room temperature.[1][4][5] For long-term storage, it is advisable to store the powder at 2-8°C in a well-sealed container, protected from light and moisture.[1] For shorter periods, storage at room temperature may be acceptable.
Hygroscopicity:
The sulfate salt of unlabeled Terbutaline is known to be hygroscopic.[3] It is therefore recommended to handle this compound powder in a controlled humidity environment to prevent moisture absorption, which could affect its mass and stability.
Degradation Pathways:
Forced degradation studies on unlabeled Terbutaline have identified several key degradation pathways:
-
Hydrolytic Degradation: Terbutaline is susceptible to degradation in both acidic and basic conditions.
-
Oxidative Degradation: The molecule can be degraded by oxidizing agents.
-
Photolytic Degradation: Exposure to light, particularly UV radiation, can lead to the formation of degradation products. The primary mechanism of photodegradation in natural waters is proposed to be the reaction of the phenolic part of the molecule with singlet oxygen.[2]
A potential degradation pathway for Terbutaline involves the oxidation of the secondary alcohol to a ketone and the cleavage of the side chain.
Caption: Potential Stress-Induced Degradation Pathways of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the physical characteristics and stability of this compound powder.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
This method determines the melting point and thermal behavior of the powder.
Methodology:
-
Instrument: A calibrated Differential Scanning Calorimeter (DSC).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound powder into a standard aluminum DSC pan. Crimp the pan to seal it.
-
Reference: Use an empty, sealed aluminum pan as a reference.
-
DSC Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 300°C at a heating rate of 10°C/min.
-
Maintain a constant nitrogen purge of 50 mL/min.
-
-
Data Analysis: Determine the onset and peak temperatures of any endothermic or exothermic events from the resulting thermogram. The melting point is typically reported as the peak temperature of the melting endotherm.
References
- 1. veeprho.com [veeprho.com]
- 2. Stability-indicating HPLC Method for Simultaneous Determination of Terbutaline Sulphate, Bromhexine Hydrochloride and Guaifenesin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
A Technical Guide to Research-Grade Terbutaline-d3: Commercial Availability, Suppliers, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability, key suppliers, and analytical applications of research-grade Terbutaline-d3. This deuterated analog of Terbutaline is an essential tool for a wide range of research applications, particularly in pharmacokinetic and bioequivalence studies where it serves as a highly effective internal standard for mass spectrometry-based quantification.
Commercial Availability and Key Suppliers
Research-grade this compound is available from several reputable suppliers of stable isotope-labeled compounds. While specific product details can vary, the following tables summarize the available quantitative information for key suppliers. Researchers are advised to request certificates of analysis (CoA) for lot-specific data.
Table 1: General Specifications of Commercial this compound
| Parameter | Description |
| Chemical Name | 5-(2-(tert-butylamino)-1-hydroxyethyl-1,2,2-d3)benzene-1,3-diol |
| Molecular Formula | C₁₂H₁₆D₃NO₃ |
| Molecular Weight | Approximately 228.30 g/mol |
| Synonyms | Terbutaline D3 (Hydroxyethyl D3) |
| Typical Appearance | Solid |
| Storage | Recommended storage at 2-8°C |
Table 2: Supplier-Specific Quantitative Data for this compound
| Supplier | Catalog Number | Purity Specification | Isotopic Enrichment | Additional Information |
| Simson Pharma | T310007 | CoA available upon request | Not specified | Custom synthesis available.[1][2][3] |
| LGC Standards | CDN-D-7115 | ≥98% Chemical Purity | 92 atom % D | - |
| Toronto Research Chemicals (TRC) | T109751 | >95% (HPLC)[4] | Not specified | Distributed through various vendors like Fisher Scientific.[5] |
| Clearsynth | CS-O-06997 | ≥90% by HPLC | Not specified | Intended for use as an internal standard in GC- or LC-MS. |
| Isotope Science / Alfa Chemistry | ACMA00065140 | Not specified | 92% ²H | Stable if stored under recommended conditions. |
Note: This information is based on publicly available data and may not be exhaustive. Researchers should always consult the supplier's documentation for the most accurate and up-to-date specifications.
Terbutaline Signaling Pathway
Terbutaline is a selective beta-2 adrenergic receptor agonist. Its mechanism of action involves the activation of the beta-2 adrenergic receptor, a G protein-coupled receptor, which triggers a downstream signaling cascade. The following diagram illustrates this pathway.
Caption: Terbutaline signal transduction pathway.
Experimental Protocols
This compound is primarily used as an internal standard in the quantitative analysis of terbutaline in biological matrices, such as plasma and urine, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized experimental protocol synthesized from various validated methods found in the scientific literature.
Objective:
To quantify the concentration of terbutaline in human plasma using this compound as an internal standard by LC-MS/MS.
Materials and Reagents:
-
Terbutaline reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or ammonium acetate)
-
Water (deionized, 18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., ethyl acetate)
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
Procedure:
1. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of terbutaline and this compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions of terbutaline by serial dilution of the stock solution.
-
Prepare a working solution of this compound (internal standard) at a fixed concentration (e.g., 100 ng/mL).
-
Spike blank human plasma with the terbutaline working standards to create calibration standards (e.g., 0.1 to 100 ng/mL).
-
Spike blank human plasma with terbutaline to prepare QC samples at low, medium, and high concentrations.
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.
-
Precondition the SPE cartridge with methanol followed by deionized water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a low-organic solvent mixture to remove interferences.
-
Elute the analyte and internal standard with a high-organic solvent mixture (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Caption: Solid-Phase Extraction (SPE) workflow.
3. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient: A suitable gradient to achieve separation of terbutaline from matrix components.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Terbutaline: e.g., m/z 226.1 -> 152.1
-
This compound: e.g., m/z 229.1 -> 155.1
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
4. Data Analysis:
-
Integrate the peak areas for both terbutaline and this compound.
-
Calculate the peak area ratio (Terbutaline / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of terbutaline in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Bioanalytical data analysis workflow.
Conclusion
Research-grade this compound is a critical reagent for the accurate quantification of terbutaline in biological samples. Several commercial suppliers offer this product with varying specifications. The provided experimental protocol, based on established LC-MS/MS methodologies, offers a robust framework for researchers to develop and validate their own bioanalytical assays. The use of a stable isotope-labeled internal standard like this compound is paramount for ensuring the accuracy and reliability of pharmacokinetic and other quantitative studies.
References
- 1. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 2. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 3. Terbutaline | Simson Pharma Limited [simsonpharma.com]
- 4. Terbutaline | TRC-T109763-100MG | LGC Standards [lgcstandards.com]
- 5. Toronto Research Chemicals 10MG this compound (1-hydroxyethyl-1.. 2 2-d3), | Fisher Scientific [fishersci.fi]
In-Depth Technical Guide to Terbutaline-d3: Properties, Analysis, and Biological Role
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Terbutaline-d3, a deuterated analog of the bronchodilator Terbutaline. It covers its chemical identity, its use as an internal standard in bioanalytical methods, and the pharmacological context of its parent compound, Terbutaline. This document is intended to be a valuable resource for professionals in drug development and research, offering detailed information on its properties, analytical methodologies, and biological significance.
Core Chemical and Physical Data
This compound is a stable, isotopically labeled form of Terbutaline, primarily utilized as an internal standard in quantitative analyses. While a specific CAS number is not consistently assigned, it is often referenced in relation to its unlabeled counterpart.
| Property | This compound | Terbutaline |
| Chemical Name | 5-(2-(tert-butylamino)-1-hydroxyethyl-1,2,2-d3)benzene-1,3-diol | 5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol |
| CAS Number | Not consistently available (NA) | 23031-25-6[1][2] |
| Molecular Formula | C₁₂H₁₆D₃NO₃ | C₁₂H₁₉NO₃[1] |
| Molecular Weight | 228.30 g/mol | 225.28 g/mol [1] |
Chemical Synonyms:
-
5-(2-(tert-butylamino)-1-hydroxyethyl-1,2,2-d3)benzene-1,3-diol
-
α-[(tert-butylamino)methyl]-3,5-dihydroxybenzyl-d3 alcohol
-
1-(3,5-dihydroxyphenyl)-2-(tert-butylamino)ethanol-d3
Pharmacokinetics of Terbutaline
The pharmacokinetic properties of the parent compound, Terbutaline, are crucial for understanding its clinical effects and for the design of bioanalytical studies where this compound is used.
| Parameter | Value |
| Bioavailability (Oral) | 14-15% |
| Time to Peak Plasma Concentration (Tmax) (Oral) | 2-3 hours |
| Peak Plasma Concentration (Cmax) (5 mg oral dose) | 8.5 ng/mL |
| Volume of Distribution | 1.6 L/kg |
| Protein Binding | 25% |
| Metabolism | Primarily via sulfation and glucuronidation |
| Elimination Half-life | 11-16 hours |
| Excretion | Primarily in urine (approximately 60% as unchanged drug after parenteral administration) |
Signaling Pathway of Terbutaline
Terbutaline exerts its therapeutic effects as a selective beta-2 adrenergic receptor agonist. Its mechanism of action involves the activation of a G-protein coupled receptor signaling cascade, leading to smooth muscle relaxation.
Caption: Signaling pathway of Terbutaline.
Experimental Protocols: Bioanalytical Method for Terbutaline in Human Plasma
The following is a detailed methodology for the quantification of Terbutaline in human plasma using a deuterated internal standard, such as this compound, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is a composite of established methods and serves as a representative example.
1. Materials and Reagents:
-
Terbutaline reference standard
-
This compound (internal standard, IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Ammonium acetate (analytical grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free, with anticoagulant)
2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Terbutaline and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Terbutaline stock solution with 50% methanol to prepare working standard solutions at various concentrations for calibration curve and quality control samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with 50% methanol to a final concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
| Parameter | Condition |
| Column | C18 column (e.g., 50 mm × 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Terbutaline: m/z 226.1 → 152.1; this compound: m/z 229.1 → 155.1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
5. Method Validation:
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Experimental Workflow
The following diagram illustrates the typical workflow for a bioanalytical study involving the quantification of Terbutaline using this compound.
Caption: Bioanalytical workflow for Terbutaline.
References
Terbutaline-d3: A Comprehensive Technical Guide to Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety, handling, and storage guidelines for Terbutaline-d3. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this isotopically labeled compound. The following sections detail the material's hazards, proper handling procedures, storage requirements, and emergency protocols.
Hazard Identification and Classification
This compound, as a deuterated analog of Terbutaline, is expected to have a similar toxicological profile to its parent compound. Terbutaline sulfate is classified with the following hazards:
-
Health Hazards:
-
Harmful if swallowed or inhaled.[1]
-
May cause damage to organs (Heart) through prolonged or repeated exposure if swallowed.[1][2]
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4]
-
May cause an allergic skin reaction.[4]
-
Causes damage to the cardiovascular system in cases of single exposure.[3]
-
GHS Hazard Statements: H302 + H332, H361, H370, H373[1][2][3]
Signal Word: DANGER[4]
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of Terbutaline Sulfate. The properties of this compound are expected to be comparable.
| Property | Data |
| Appearance | White to off-white or grayish-white crystalline powder.[5] |
| Odor | Odorless to very faint vinegar-like odor.[5] |
| Molecular Formula | (C₁₂H₁₉NO₃)₂·H₂SO₄ (for Terbutaline Sulfate)[5] |
| Molecular Weight | 548.65 g/mol (for Terbutaline Sulfate)[5] |
| Stability | Stable under recommended storage conditions.[5] |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the use of appropriate personal protective equipment are critical to minimizing exposure and ensuring safety.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[3]
-
Provide sufficient air exchange and/or exhaust in work rooms.[5]
-
Use process enclosures or local exhaust ventilation to control airborne levels.[5]
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment when handling this compound.
| PPE Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles.[4] |
| Skin Protection | Wear protective gloves and clothing to prevent skin contact.[4] |
| Respiratory Protection | If dust is generated, a NIOSH-approved respirator with a dust filter is required.[3][5] Use a dust respirator when exposure is apparent and engineering controls are not feasible.[5] |
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe dust.[1]
-
Do not eat, drink, or smoke when using this product.[3][4][5]
-
Contaminated work clothing should not be allowed out of the workplace.[4]
Storage and Stability
Proper storage is essential to maintain the integrity and stability of this compound.
| Storage Condition | Recommendation |
| Temperature | Store at room temperature (20°C to 25°C or 68°F to 77°F).[1][6][7] Some sources recommend storage below 25°C or 30°C for certain formulations. |
| Light | Protect from light.[1][5][6] Store in light-resistant containers.[5] |
| Container | Keep container tightly closed in a dry and well-ventilated place.[1][3][5] |
| Incompatibilities | Avoid oxidizing agents.[5] |
Studies on Terbutaline sulfate have shown that it is stable for extended periods when protected from light, both at room temperature and under refrigeration.[8][9] However, significant degradation and discoloration can occur with exposure to light.[9]
First Aid and Emergency Procedures
In the event of exposure or an emergency, the following first aid measures should be taken immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15-20 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 to 20 minutes, ensuring adequate flushing by separating the eyelids with fingers. Get immediate medical attention.[1][4] |
| Ingestion | Wash out the mouth with water and give 200-300ml of water to drink. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][4] Never give anything by mouth to an unconscious person.[4] |
Accidental Release and Disposal
Accidental Release Measures
-
Ensure adequate ventilation and wear appropriate personal protective equipment.[5]
-
Avoid dispersal of dust in the air.[1]
-
Moisten spillages with water to prevent dust formation.[1]
-
Collect the spilled material and transfer it to a suitable container for disposal.[1]
-
Wash the spillage area with water.[1]
-
Prevent entry into drains, sewers, or watercourses.[1]
Disposal Considerations
-
Disposal should be in accordance with local, state, and federal regulations.[1][4]
-
Dispose of contents and container to an approved waste disposal plant.[3]
-
Do not pour waste down drains, sewers, or watercourses.[1]
Toxicological Information
The toxicological data for Terbutaline sulfate is provided as a reference for this compound.
| Toxicity Metric | Value | Species |
| LD50 Oral | 1800 mg/kg | Rat |
| LD50 Oral | 130 mg/kg | Mouse |
Experimental Protocols and Workflows
While specific experimental protocols for this compound are not publicly available, a general workflow for its safe handling in a laboratory setting can be conceptualized. The following diagram illustrates a logical sequence of operations from receiving the compound to its final disposal.
Caption: A flowchart illustrating the safe handling workflow for this compound.
References
- 1. astrazeneca.com.au [astrazeneca.com.au]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Terbutaline: Package Insert / Prescribing Information [drugs.com]
- 7. Terbutaline: MedlinePlus Drug Information [medlineplus.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of terbutaline sulfate repackaged in disposable plastic syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Deuterium Labeling in Revolutionizing Pharmacokinetic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug candidates represents a paradigm shift in modern medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the principles and applications of deuterium labeling in pharmacokinetic (PK) studies. By leveraging the deuterium kinetic isotope effect (DKIE), researchers can finely modulate the metabolic fate of drug molecules, leading to improved pharmacokinetic profiles, enhanced safety, and potentially greater efficacy. This document delves into the core concepts underpinning this technology, offers detailed experimental protocols for the synthesis, in vitro metabolic assessment, and bioanalysis of deuterated compounds, and presents a comparative analysis of pharmacokinetic data for key deuterated drugs versus their non-deuterated counterparts. Furthermore, this guide utilizes visualizations to illustrate key metabolic pathways and experimental workflows, providing a practical resource for scientists engaged in drug discovery and development.
Core Concepts: The Deuterium Kinetic Isotope Effect (DKIE)
The fundamental principle behind the utility of deuterium labeling in pharmacokinetics is the Deuterium Kinetic Isotope Effect (DKIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the difference in their zero-point vibrational energies.[1][2] Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[1][2]
In the context of drug metabolism, many enzymatic reactions, particularly those mediated by Cytochrome P450 (CYP450) enzymes, involve the cleavage of C-H bonds as a rate-determining step.[3] By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolic degradation at that site can be significantly reduced.[2][3] This phenomenon can lead to several desirable pharmacokinetic outcomes:
-
Prolonged Half-life (t½): Slower metabolism results in the drug remaining in the systemic circulation for a longer period.[1]
-
Increased Exposure (AUC): A longer half-life and reduced clearance contribute to a greater overall exposure of the body to the drug.[4]
-
Reduced Peak Plasma Concentration (Cmax) Fluctuations: Slower metabolism can lead to more stable plasma concentrations, potentially reducing peak-related side effects.
-
Altered Metabolite Profile: Deuteration can shift metabolism away from the formation of toxic or inactive metabolites towards more favorable pathways.[3]
-
Reduced Dosing Frequency: A longer half-life may allow for less frequent administration of the drug, improving patient compliance.[5]
It is crucial to note that the magnitude of the DKIE is highly dependent on the specific reaction and the position of deuteration. A significant effect is typically observed only when the C-H bond cleavage is the rate-limiting step of the metabolic pathway.[6]
Experimental Protocols
Synthesis of Deuterated Compounds: General Strategies
The synthesis of deuterated drug candidates is a critical first step. Several general strategies are employed for the selective incorporation of deuterium into organic molecules.
General Methods for Deuterium Incorporation:
-
Reductive Deuteration: This method involves the reduction of functional groups like ketones, aldehydes, or alkenes using deuterium-donating reagents such as sodium borodeuteride (NaBD₄), lithium aluminum deuteride (LiAlD₄), or deuterium gas (D₂) in the presence of a catalyst (e.g., Palladium on carbon).[7]
-
Deuterium Gas Exchange: Catalytic hydrogen-deuterium exchange reactions can be performed using deuterium gas and a heterogeneous catalyst like Pd/C. This method is often used for deuterating benzylic positions.
-
Deuterated Solvents and Reagents: Utilizing deuterated solvents (e.g., D₂O, CDCl₃) or reagents (e.g., deuterated acids or bases) can facilitate deuterium exchange at labile proton positions.[7]
-
Stepwise Synthesis: In many cases, a multi-step synthesis starting from commercially available deuterated building blocks is the most reliable way to achieve site-specific deuteration with high isotopic purity.[7]
A detailed example of a synthetic protocol for d6-Tetrabenazine is outlined in various patents and publications.[8][9] The general workflow often involves the preparation of a deuterated intermediate, which is then carried through the remaining synthetic steps to yield the final deuterated active pharmaceutical ingredient (API).
In Vitro Metabolic Stability Assay
Assessing the metabolic stability of a deuterated compound compared to its non-deuterated analog is a key in vitro experiment to predict its in vivo pharmacokinetic behavior. Liver microsomes, which contain a high concentration of CYP450 enzymes, are commonly used for this purpose.[10][11][12]
Step-by-Step Protocol for Metabolic Stability Assay in Human Liver Microsomes (HLM):
-
Preparation of Reagents:
-
Test Compounds: Prepare stock solutions of the deuterated and non-deuterated compounds in a suitable organic solvent (e.g., DMSO, acetonitrile) at a concentration of 10 mM.
-
Human Liver Microsomes (HLM): Thaw pooled HLM on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer to ensure a sustained supply of the necessary cofactor for CYP450 activity.
-
Internal Standard (IS): Prepare a solution of a suitable internal standard (a structurally similar but chromatographically distinct compound) in an organic solvent for quenching the reaction and for normalization during LC-MS/MS analysis.
-
-
Incubation:
-
Pre-warm the HLM suspension and the NADPH regenerating system to 37°C.
-
In a 96-well plate, add the test compound (final concentration typically 1 µM) to the HLM suspension.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard to the respective wells.
-
The organic solvent precipitates the proteins, effectively halting enzymatic activity.
-
-
Sample Processing:
-
Centrifuge the 96-well plate to pellet the precipitated proteins.
-
Transfer the supernatant, which contains the remaining parent compound and any formed metabolites, to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).
-
Visualization of the In Vitro Metabolic Stability Workflow:
Caption: Workflow for the in vitro metabolic stability assay.
Bioanalysis of Deuterated Compounds using LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices like plasma due to its high sensitivity and selectivity.[13][14]
Detailed Protocol for LC-MS/MS Analysis of a Deuterated Drug in Plasma:
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma sample, add 150 µL of cold acetonitrile containing the deuterated internal standard (e.g., a stable isotope-labeled version of the analyte with a different number of deuterium atoms).
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions (Example):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions (Example):
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and the internal standard. For example:
-
Analyte (Deuterated): m/z [M+D]+ -> m/z [Fragment]+
-
Internal Standard (Differently Deuterated): m/z [M'+D]+ -> m/z [Fragment']+.
-
-
Optimization: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each analyte to maximize signal intensity.
-
-
Data Acquisition and Analysis:
-
Acquire data using the instrument's software.
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte for a series of calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualization of the LC-MS/MS Bioanalysis Workflow:
Caption: Workflow for LC-MS/MS bioanalysis of a deuterated drug.
Data Presentation: Comparative Pharmacokinetics
The impact of deuterium labeling on pharmacokinetic parameters is best illustrated through direct comparison with the non-deuterated parent drug. The following tables summarize key pharmacokinetic data from clinical studies of approved deuterated drugs.
Deutetrabenazine vs. Tetrabenazine
Deutetrabenazine (Austedo®) is a deuterated analog of tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used to treat chorea associated with Huntington's disease.[10][11][15] Deuteration of the two methoxy groups in tetrabenazine significantly alters its metabolism.
Table 1: Single-Dose Pharmacokinetic Parameters of the Active Metabolites of Deutetrabenazine (15 mg) and Tetrabenazine (25 mg) in Healthy Volunteers [15]
| Parameter | α-HTBZ (Deutetrabenazine) | β-HTBZ (Deutetrabenazine) | Total (α+β)-HTBZ (Deutetrabenazine) | α-HTBZ (Tetrabenazine) | β-HTBZ (Tetrabenazine) | Total (α+β)-HTBZ (Tetrabenazine) |
| Cmax (ng/mL) | 2.7 ± 0.9 | 20.3 ± 5.6 | 23.0 ± 6.2 | 3.9 ± 1.6 | 27.6 ± 9.8 | 31.5 ± 11.2 |
| AUCinf (ng·h/mL) | 48.9 ± 15.3 | 371 ± 103 | 420 ± 118 | 29.5 ± 10.1 | 196 ± 60 | 225 ± 69 |
| t½ (h) | 9.9 ± 2.6 | 10.4 ± 2.5 | 10.4 ± 2.5 | 4.8 ± 1.2 | 5.5 ± 1.1 | 5.5 ± 1.1 |
Data are presented as mean ± standard deviation. HTBZ: Dihydrotetrabenazine
Table 2: Steady-State Pharmacokinetic Parameters of Total (α+β)-HTBZ for Deutetrabenazine and Tetrabenazine [11]
| Drug | Dose | Cmax,ss (ng/mL) | Cmin,ss (ng/mL) | AUCτ,ss (ng·h/mL) |
| Deutetrabenazine | 7.5 mg BID | 32.5 ± 10.1 | 18.2 ± 6.1 | 309 ± 93 |
| Tetrabenazine | 25 mg QD | 170 ± 78 | 1.8 ± 1.5 | 643 ± 276 |
Data are presented as mean ± standard deviation. BID: twice daily; QD: once daily; ss: steady-state; τ: dosing interval
Deucravacitinib
Deucravacitinib (Sotyktu™) is a first-in-class, oral, selective tyrosine kinase 2 (TYK2) inhibitor approved for the treatment of moderate-to-severe plaque psoriasis.[7][12][16] Deuteration was employed to improve its metabolic stability.
Table 3: Pharmacokinetic Parameters of Deucravacitinib in Healthy Chinese Subjects After Single and Multiple Doses [12]
| Dose | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) |
| 6 mg Single Dose | 45.3 ± 10.1 | 473 ± 112 (AUC₀-∞) | 10.1 ± 1.8 |
| 12 mg Single Dose | 92.4 ± 20.7 | 993 ± 224 (AUC₀-∞) | 10.4 ± 1.7 |
| 6 mg Once Daily (Steady State) | 55.0 ± 12.9 | 622 ± 151 (AUCτ) | - |
| 12 mg Once Daily (Steady State) | 114 ± 27 | 1310 ± 311 (AUCτ) | - |
Data are presented as mean ± standard deviation. AUC₀-∞: Area under the curve from time zero to infinity; AUCτ: Area under the curve over a dosing interval at steady state.
Visualization of Key Concepts
The Deuterium Kinetic Isotope Effect
The following diagram illustrates the energetic difference between C-H and C-D bond cleavage, which is the basis of the DKIE.
Caption: Energy profile illustrating the Deuterium Kinetic Isotope Effect.
Metabolic Pathway of Tetrabenazine
This diagram shows the primary metabolic pathways of tetrabenazine and how deuteration in deutetrabenazine slows down the O-demethylation process.
Caption: Metabolic pathways of tetrabenazine and deutetrabenazine.
Conclusion
Deuterium labeling has emerged as a powerful and validated strategy in drug discovery and development to enhance the pharmacokinetic properties of drug candidates. The ability to selectively attenuate metabolic pathways through the deuterium kinetic isotope effect provides medicinal chemists with a subtle yet impactful tool to improve drug exposure, prolong half-life, and potentially enhance safety and efficacy. The successful clinical translation and commercialization of deuterated drugs like deutetrabenazine and deucravacitinib underscore the therapeutic and commercial potential of this approach. As our understanding of drug metabolism and the nuances of the DKIE continues to grow, we can anticipate the development of more innovative and effective deuterated medicines that address unmet medical needs. This technical guide provides a foundational resource for researchers seeking to leverage the power of deuterium labeling in their own drug development programs.
References
- 1. escholarship.org [escholarship.org]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Photochemical methods for deuterium labelling of organic molecules - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals [ouci.dntb.gov.ua]
- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 11. mercell.com [mercell.com]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. mdpi.com [mdpi.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Terbutaline Analysis using Terbutaline-d3 Internal Standard
Introduction
Terbutaline is a selective beta-2 adrenergic agonist used as a bronchodilator for the treatment of asthma and other respiratory conditions. Accurate and sensitive quantification of Terbutaline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and doping control. The use of a stable isotope-labeled internal standard, such as Terbutaline-d3, is the gold standard for mass spectrometry-based bioanalysis, as it effectively compensates for matrix effects and variations in sample processing and instrument response.
This document provides detailed application notes and protocols for the sample preparation of Terbutaline from biological matrices (plasma and urine) for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methods—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—are widely used techniques that offer a balance of recovery, cleanliness, and throughput.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the described sample preparation methods for Terbutaline analysis. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Typical Matrix | Plasma, Urine | Plasma, Urine | Plasma |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL[1] | 0.3 - 10 pg/mL[2][3] | 1 - 100 ng/mL[4] |
| Recovery | > 80%[1] | > 85% | Variable, can be lower |
| Linearity (r²) | > 0.99[1] | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% | < 15% |
| Accuracy (%Bias) | Within ±15% | Within ±15% | Within ±15% |
Experimental Workflow
The general workflow for the sample preparation of Terbutaline from biological samples prior to LC-MS/MS analysis is depicted below.
Caption: General workflow for Terbutaline sample preparation.
Detailed Experimental Protocols
The following are detailed protocols for the three common sample preparation techniques. It is recommended to optimize these protocols for your specific laboratory conditions and instrumentation.
Solid-Phase Extraction (SPE) Protocol for Human Plasma
This protocol is suitable for the extraction of Terbutaline from human plasma using a C18 SPE cartridge.
Materials:
-
Human plasma
-
This compound internal standard (IS) working solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
C18 SPE cartridges (e.g., 30 mg/1 mL)
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Protocol:
-
Sample Pre-treatment:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of this compound IS working solution (concentration should be optimized based on expected analyte levels).
-
Vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove hydrophilic interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove more interferences.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
Liquid-Liquid Extraction (LLE) Protocol for Human Urine
This protocol describes the extraction of Terbutaline from human urine using ethyl acetate.
Materials:
-
Human urine
-
This compound internal standard (IS) working solution
-
Ethyl acetate (HPLC grade)
-
Ammonium hydroxide (reagent grade)
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Sample Pre-treatment:
-
Pipette 500 µL of human urine into a clean glass test tube.
-
Add 50 µL of this compound IS working solution.
-
Vortex for 10 seconds.
-
Add 100 µL of concentrated ammonium hydroxide to basify the sample (pH > 9).
-
-
Extraction:
-
Add 3 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protein Precipitation (PPT) Protocol for Human Plasma
This protocol is a rapid method for preparing plasma samples, suitable for high-throughput analysis.
Materials:
-
Human plasma
-
This compound internal standard (IS) working solution
-
Acetonitrile (HPLC grade) containing 0.1% formic acid
-
Centrifuge (capable of >10,000 x g)
-
96-well filter plates (optional, for automation)
Protocol:
-
Sample Pre-treatment:
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 10 µL of this compound IS working solution.
-
Vortex for 10 seconds.
-
-
Precipitation:
-
Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to the plasma sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a well of a 96-well plate.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Alternatively, for a "dilute-and-shoot" approach, the supernatant can be directly injected, but this may lead to increased matrix effects and contamination of the LC-MS system.
-
References
- 1. researchgate.net [researchgate.net]
- 2. A sensitive LC-MS/MS method for simultaneous determination of R-bambuterol and its active metabolite R-terbutaline in human plasma and urine with application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The analysis of terbutaline in biological fluids by gas chromatography electron impace mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Automated protein precipitation by filtration in the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Terbutaline in Biological Matrices by Gas Chromatography-Mass Spectrometry (GC-MS) using Terbutaline-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Terbutaline is a selective beta-2 adrenergic agonist used as a bronchodilator in the management of asthma and other respiratory conditions. Accurate and sensitive quantification of terbutaline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. This application note details a robust and reliable method for the determination of terbutaline in biological samples using gas chromatography-mass spectrometry (GC-MS) with terbutaline-d3 as a deuterated internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for variations during sample preparation and analysis.
The methodology involves solid-phase extraction (SPE) for sample cleanup and concentration, followed by chemical derivatization to enhance the volatility and thermal stability of terbutaline for GC-MS analysis. Quantification is achieved by selected ion monitoring (SIM) mode, which provides excellent sensitivity and selectivity.
Experimental Protocols
Materials and Reagents
-
Terbutaline and this compound standards
-
Biological matrix (e.g., human plasma, urine)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Ammonium hydroxide
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Internal Standard (IS) spiking solution (this compound in methanol)
-
Calibration standards and Quality Control (QC) samples
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: To 1 mL of the biological sample (e.g., plasma), add 20 µL of the this compound internal standard solution. Vortex for 30 seconds. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 5% methanol in water solution to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 3 mL of methanol into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
-
To the dried residue from the SPE step, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes to facilitate the formation of the trimethylsilyl (TMS) derivative.
-
Cool the vial to room temperature before GC-MS injection.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MS or equivalent
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 325°C
-
Final hold: 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Selected Ion Monitoring (SIM) Mode:
-
Terbutaline-TMS derivative: m/z 355[1]
-
This compound-TMS derivative: m/z 358 (hypothetical, based on a 3-deuterium label)
-
Data Presentation
Quantitative data for the analysis of terbutaline using a deuterated internal standard are summarized below. These values are representative of typical method performance.
| Parameter | Result |
| Linearity Range | 1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.3 ng/mL[1] |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis of Terbutaline.
Caption: Logical relationship of analytical components.
References
Revolutionizing Asthma and Tocolytic Agent Bioanalysis: A Validated Method for Terbutaline Enantiomers Using Labeled Standards
Introduction
Terbutaline, a potent beta-2 adrenergic agonist, is a cornerstone in the management of asthma and as a tocolytic agent to delay premature labor. Administered as a racemate, its therapeutic and potential adverse effects are enantiomer-specific. Consequently, the robust, accurate, and precise quantification of individual terbutaline enantiomers in biological matrices is paramount for comprehensive pharmacokinetic, pharmacodynamic, and toxicokinetic evaluations. This application note details a validated bioanalytical method employing stable isotope-labeled internal standards for the sensitive and selective determination of terbutaline enantiomers in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
This section provides a detailed methodology for the enantioselective analysis of terbutaline in human plasma.
Materials and Reagents
-
Analytes: Racemic Terbutaline Sulfate, (+)-(S)-Terbutaline, (-)-(R)-Terbutaline
-
Internal Standard: Terbutaline-d9 or Terbutaline-d3 (deuterium-labeled)[1][2]
-
Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic Acid, Ammonium Acetate, Water (deionized, 18 MΩ·cm)
-
Solid-Phase Extraction (SPE): C18 SPE cartridges
Sample Preparation: Solid-Phase Extraction (SPE)
The extraction of terbutaline enantiomers from human plasma is achieved through a solid-phase extraction protocol, ensuring a clean sample for LC-MS/MS analysis.
-
Plasma Pre-treatment: Thaw frozen human plasma samples at room temperature. Vortex mix for 10 seconds. To a 500 µL aliquot of plasma, add 25 µL of the internal standard working solution (Terbutaline-d9 or -d3 in methanol). Vortex for another 10 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the terbutaline enantiomers and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The chromatographic separation of terbutaline enantiomers is performed on a chiral stationary phase, followed by detection using a tandem mass spectrometer.
-
Chromatographic Column: A chiral column, such as a Sumichiral OA-4900 or a teicoplanin-based stationary phase, is utilized for the enantiomeric separation.[3]
-
Mobile Phase: A gradient elution with a mobile phase consisting of methanol and water containing 5 mM ammonium acetate is employed.[4]
-
Flow Rate: 0.6 mL/min.[4]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Terbutaline | 226.1 | 152.1 |
| Terbutaline-d9 | 235.1 | 161.1 |
Quantitative Data Summary
The following tables summarize the quantitative performance of the bioanalytical method, demonstrating its suitability for regulated bioanalysis. The data presented is a composite from various validated methods for terbutaline enantiomer analysis.
Table 1: Calibration Curve and Linearity
| Enantiomer | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| (+)-(S)-Terbutaline | 0.1 - 100 | > 0.998 |
| (-)-(R)-Terbutaline | 0.1 - 100 | > 0.998 |
Table 2: Precision and Accuracy
| Enantiomer | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| (+)-(S)-Terbutaline | LLOQ | 0.1 | < 15 | < 15 | 85-115 |
| Low | 0.3 | < 10 | < 10 | 90-110 | |
| Medium | 10 | < 8 | < 8 | 92-108 | |
| High | 80 | < 7 | < 7 | 95-105 | |
| (-)-(R)-Terbutaline | LLOQ | 0.1 | < 15 | < 15 | 85-115 |
| Low | 0.3 | < 10 | < 10 | 90-110 | |
| Medium | 10 | < 8 | < 8 | 92-108 | |
| High | 80 | < 7 | < 7 | 95-105 |
Table 3: Recovery and Matrix Effect
| Enantiomer | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| (+)-(S)-Terbutaline | 1 | 85 ± 5 | < 15 |
| 50 | 88 ± 4 | < 15 | |
| (-)-(R)-Terbutaline | 1 | 86 ± 6 | < 15 |
| 50 | 89 ± 5 | < 15 | |
| Terbutaline-d9 | 10 | 87 ± 5 | < 15 |
Visualizations
Terbutaline Signaling Pathway
Terbutaline exerts its therapeutic effect by acting as an agonist at beta-2 adrenergic receptors, primarily located on the smooth muscle cells of the airways.[5][6][7] This interaction initiates a downstream signaling cascade that leads to bronchodilation.[5][6][7]
Caption: Terbutaline's mechanism of action leading to bronchodilation.
Experimental Workflow
The following diagram illustrates the sequential steps involved in the bioanalytical method, from sample receipt to data analysis.
Caption: Workflow for the bioanalysis of terbutaline enantiomers.
Conclusion
The described bioanalytical method, utilizing stable isotope-labeled internal standards and LC-MS/MS, provides a robust, sensitive, and selective approach for the quantification of terbutaline enantiomers in human plasma. This method meets the stringent requirements for regulated bioanalysis and is a valuable tool for researchers, scientists, and drug development professionals in advancing the understanding of the stereospecific pharmacology of terbutaline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of terbutaline enantiomers in human plasma by coupled achiral-chiral high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive LC-MS/MS method for simultaneous determination of R-bambuterol and its active metabolite R-terbutaline in human plasma and urine with application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
Optimizing Terbutaline-d3 Spiking Concentration for Robust Bioanalysis in Biological Matrices
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to determining and applying the optimal concentration of Terbutaline-d3 as an internal standard for the quantitative analysis of terbutaline in biological matrices. Adherence to these protocols will enhance the accuracy, precision, and reliability of bioanalytical data.
Introduction
Terbutaline is a selective beta-2 adrenergic receptor agonist used primarily as a bronchodilator for the treatment of asthma and other respiratory conditions. Accurate quantification of terbutaline in biological matrices such as plasma and urine is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in mass spectrometry-based bioanalysis. The SIL-IS closely mimics the analyte's chemical and physical properties, effectively compensating for variability during sample preparation, chromatography, and ionization.
A critical parameter in developing a robust bioanalytical method is the selection of an appropriate concentration for the internal standard. An optimized concentration ensures a consistent and reproducible signal that is sufficient to normalize the analyte signal without causing ion suppression or contributing to the analyte signal. This application note provides recommended concentrations of this compound for spiking in plasma and urine, along with a detailed protocol for optimizing the concentration for specific assay requirements.
Signaling Pathway of Terbutaline
Terbutaline exerts its therapeutic effect by activating the beta-2 adrenergic receptor, a G-protein coupled receptor. This initiates a signaling cascade that leads to smooth muscle relaxation.
Caption: Terbutaline signaling pathway.
Recommended this compound Spiking Concentrations
The optimal concentration of this compound should be determined during method development and validation. However, based on published validated methods, the following concentrations can be used as a starting point.
| Biological Matrix | Recommended Spiking Concentration of this compound | Typical Calibration Curve Range for Terbutaline |
| Human Plasma | 5 - 20 ng/mL | 0.4 - 20.0 ng/mL[1] |
| Human Urine | 50 - 100 ng/mL | 5 - 1000 ng/mL[2] |
Note: The final concentration of the internal standard should ideally be in the mid-range of the calibration curve to ensure a stable and reproducible response across the entire quantification range.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Intermediate Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.
-
Working Internal Standard Solution (for Plasma - 200 ng/mL): Dilute the intermediate stock solution 1:50 with methanol.
-
Working Internal Standard Solution (for Urine - 1 µg/mL): Dilute the intermediate stock solution 1:10 with methanol.
Protocol for Spiking this compound in Biological Matrices
The following workflow outlines the general procedure for sample preparation incorporating the internal standard.
Caption: Sample preparation workflow.
Detailed Steps:
-
Aliquot 100 µL of the biological matrix (plasma or urine) from calibration standards, quality controls, and unknown samples into a microcentrifuge tube.
-
Add 50 µL of the appropriate this compound working solution to each tube.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for injection.
Protocol for Optimizing this compound Concentration
This protocol is designed to determine the most suitable concentration of the internal standard for a specific bioanalytical method.
Objective: To find a this compound concentration that provides a consistent and optimal response (typically 1x10^5 to 1x10^6 counts per second in the MS detector) across the entire analytical run and does not interfere with the analyte of interest.
Procedure:
-
Prepare a series of this compound working solutions: Prepare solutions with concentrations of 10, 25, 50, 100, and 200 ng/mL in methanol.
-
Spike into blank matrix: For each concentration, spike a known volume (e.g., 50 µL) into a set of blank biological matrix samples (at least n=3 for each concentration).
-
Process the samples: Follow the sample preparation protocol as described in section 4.2.
-
Analyze by LC-MS/MS: Inject the processed samples and monitor the peak area or height of this compound.
-
Evaluate the response:
-
Signal Intensity: Select the concentration that provides a robust and consistent signal within the optimal detector range.
-
Reproducibility: Calculate the coefficient of variation (%CV) for the peak areas of the replicates for each concentration. The %CV should ideally be less than 15%.
-
Analyte Interference: In parallel, analyze a high concentration standard of terbutaline without the internal standard to ensure there is no significant contribution from the analyte to the internal standard's mass channel. Also, analyze the internal standard alone to check for any potential impurities that might co-elute with the analyte.
-
Caption: IS concentration optimization.
Data Presentation
The following table summarizes the key parameters for a validated bioanalytical method for terbutaline in human plasma.
| Parameter | Value |
| Analyte | Terbutaline |
| Internal Standard | This compound |
| Biological Matrix | Human Plasma |
| Calibration Curve Range | 0.4 - 20.0 ng/mL |
| Spiking Concentration of IS | 10 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.4 ng/mL[1] |
| Quality Control (QC) Levels | 1.2, 8, 16 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%CV) | < 15% |
Conclusion
The selection of an appropriate internal standard concentration is a cornerstone of a reliable bioanalytical method. For the analysis of terbutaline in biological matrices, a this compound spiking concentration of 5-20 ng/mL in plasma and 50-100 ng/mL in urine is recommended as a starting point. It is imperative that researchers validate this concentration within their own laboratory and for their specific analytical platform to ensure optimal performance. The protocols provided in this application note offer a systematic approach to achieving this, thereby contributing to the generation of high-quality bioanalytical data.
References
Application of Terbutaline-d3 in Clinical Pharmacokinetic Research
Application Note AP-PK-001
Introduction
Terbutaline is a selective beta-2 adrenergic receptor agonist used as a bronchodilator for the treatment of asthma and other respiratory conditions. Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing dosing regimens and ensuring patient safety and efficacy. Terbutaline-d3, a stable isotope-labeled form of terbutaline, serves as an invaluable tool in clinical pharmacokinetic research. Its primary application is as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise and accurate quantification of terbutaline in biological matrices such as plasma and urine.[1][2] The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis as it closely mimics the physicochemical properties of the analyte, thereby compensating for variability during sample preparation and analysis.[2]
Principle of Use
In a typical clinical pharmacokinetic study, biological samples are collected from subjects at various time points after the administration of terbutaline. To determine the concentration of terbutaline in these samples, a known amount of this compound is added to each sample at the beginning of the analytical process. During sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) and LC-MS/MS analysis, any loss of the analyte (terbutaline) will be mirrored by a proportional loss of the internal standard (this compound). The mass spectrometer distinguishes between the two compounds based on their mass-to-charge ratio (m/z). By calculating the ratio of the analyte's response to the internal standard's response, a precise and accurate quantification of terbutaline can be achieved, unaffected by variations in extraction recovery or instrument response.
Advantages of this compound as an Internal Standard
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to unlabeled terbutaline, ensuring they behave similarly during sample extraction and chromatographic separation.
-
Co-elution: In reverse-phase liquid chromatography, this compound typically co-elutes with terbutaline, meaning they experience the same matrix effects during ionization in the mass spectrometer.
-
Mass Differentiation: The mass difference between terbutaline and this compound allows for their distinct detection by the mass spectrometer without cross-interference.
-
Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly enhances the accuracy and precision of the bioanalytical method, which is critical for reliable pharmacokinetic modeling.
Experimental Protocols
Protocol for a Clinical Pharmacokinetic Study of Oral and Inhaled Terbutaline
This protocol is based on a study investigating the pharmacokinetics of terbutaline after oral and inhaled administration in healthy trained male subjects.
Study Design:
-
Type: Open-label, crossover study.
-
Subjects: Healthy, well-trained, non-smoking male volunteers.
-
Treatments:
-
Treatment A: 10 mg oral terbutaline.
-
Treatment B: 4 mg inhaled dry powder terbutaline.
-
-
Washout Period: A sufficient period (e.g., at least one week) between treatments to ensure complete washout of the drug.
Procedure:
-
Subject Screening: Screen subjects for inclusion/exclusion criteria, including medical history, physical examination, and laboratory tests.
-
Dosing: Administer either the oral or inhaled dose of terbutaline to the subjects after a standardized meal.
-
Sample Collection:
-
Blood: Collect blood samples (e.g., 9 mL) at predose (0 h) and at specified time points post-dose (e.g., 15, 30, 60, 120, 180, and 240 minutes).
-
Urine: Collect urine samples at predose and over specified intervals post-dose (e.g., 0-2 h, 2-4 h, 4-6 h, 6-12 h, and 12-24 h).
-
-
Sample Processing:
-
Blood: Allow blood to clot, then centrifuge to separate serum. Store serum samples at -80°C until analysis.
-
Urine: Measure the volume of each collection, and store aliquots at -80°C until analysis.
-
Protocol for Quantification of Terbutaline in Human Plasma/Serum using LC-MS/MS with this compound as an Internal Standard
This protocol provides a general framework for the bioanalysis of terbutaline. Specific parameters may need to be optimized based on the instrumentation and reagents available.
Materials:
-
Terbutaline reference standard
-
This compound (or d9-terbutaline) internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or ammonium acetate
-
Human plasma/serum (blank and subject samples)
-
Solid-phase extraction (SPE) cartridges or appropriate solvents for liquid-liquid extraction (LLE) or protein precipitation (PPT).
Sample Preparation (Example using Protein Precipitation):
-
Thaw plasma/serum samples and vortex to ensure homogeneity.
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (e.g., at a concentration of 100 ng/mL).
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a portion onto the LC-MS/MS system.
LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Hypersil Gold, 50 mm x 2.1 mm, 1.9 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A suitable gradient to separate terbutaline from endogenous plasma components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Terbutaline: 226.2 → 152.2 (quantifier), 226.2 → 107.2 (qualifier)
-
d9-Terbutaline (IS): 235.2 → 153.2
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of terbutaline.
-
Process the calibration standards and quality control (QC) samples along with the unknown subject samples.
-
Construct a calibration curve by plotting the peak area ratio of terbutaline to this compound against the nominal concentration of terbutaline.
-
Determine the concentration of terbutaline in the subject samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Table 1: Representative LC-MS/MS Parameters for Terbutaline Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray (ESI+) |
| Monitored Transition (Terbutaline) | m/z 226.2 → 152.2 |
| Monitored Transition (d9-Terbutaline) | m/z 235.2 → 153.2 |
Table 2: Pharmacokinetic Parameters of Terbutaline after Oral and Inhaled Administration
| Parameter | Oral Administration (10 mg) | Inhaled Administration (4 mg) |
| Cmax (ng/mL) | 4.2 ± 0.3 | 8.5 ± 0.7 |
| Tmax (h) | 2.0 ± 0.2 | 0.25 (median) |
| AUC₀₋₄ₕ (ng·h/mL) | 7.0 ± 0.4 | 21.8 ± 2.0 |
| Bioavailability Ratio (Inhaled:Oral) | - | 3.8 : 1 |
Data are presented as mean ± SEM, where applicable. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀₋₄ₕ: Area under the plasma concentration-time curve from 0 to 4 hours.
Mandatory Visualizations
Caption: Terbutaline's Beta-2 Adrenergic Signaling Pathway.
Caption: Clinical Pharmacokinetic Study Workflow.
References
Application Note: Quantitative Analysis of Terbutaline in Human Plasma using a Validated UPLC-MS/MS Assay with Terbutaline-d3 Internal Standard
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of small molecules for pharmacokinetic, bioequivalence, or toxicokinetic studies.
Introduction
Terbutaline is a selective beta-2 adrenergic agonist used as a bronchodilator for the treatment of asthma, bronchitis, and other obstructive pulmonary diseases.[1][2] Accurate quantification of terbutaline in biological matrices is crucial for pharmacokinetic and clinical studies. This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of terbutaline in human plasma. The use of a stable isotope-labeled internal standard, Terbutaline-d3, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response.[3][4]
The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 column and detection using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[5] The assay has been validated according to regulatory guidelines and is suitable for high-throughput analysis.
Experimental Protocols
Materials and Reagents
-
Analytes: Terbutaline Sulfate (Reference Standard), this compound (Internal Standard, IS).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Water (Ultrapure, 18.2 MΩ·cm).
-
Chemicals: Ammonium Acetate (LC-MS grade).
-
Biological Matrix: Drug-free human plasma (K2-EDTA).
Preparation of Standards and Samples
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Terbutaline and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Store stock solutions at 2-8°C.[3]
-
-
Working Solutions:
-
Prepare serial dilutions of the Terbutaline stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent.
-
-
Calibration Standards and Quality Control Samples:
-
Spike 95 µL of drug-free human plasma with 5 µL of the appropriate Terbutaline working solution to achieve the desired concentrations for the calibration curve (e.g., 0.1 - 100 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, CC, QC, or unknown), add 10 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
-
UPLC-MS/MS Instrumentation and Conditions
The analysis is performed on a UPLC system coupled to a triple quadrupole tandem mass spectrometer.
Table 1: UPLC System Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 2.5 min, hold for 1 min, return to 5% B for 1.5 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
| Total Run Time | ~5.0 minutes |
Table 2: Mass Spectrometer Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Terbutaline and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Terbutaline | 226.1 | 152.1 (Quantifier) | 100 | 30 | 15 |
| 226.1 | 134.1 (Qualifier) | 100 | 30 | 20 | |
| This compound | 229.1 | 155.1 | 100 | 30 | 15 |
Note: MS parameters should be optimized for the specific instrument used.
Method Validation Summary
The method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect.
Table 4: Method Validation Results
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | Within ±15% of nominal values (±20% at LLOQ) |
| Precision (Intra- & Inter-day) | RSD < 15% (RSD < 20% at LLOQ)[5] |
| Mean Recovery (Terbutaline) | 85 - 95% |
| Mean Recovery (this compound) | 88 - 98% |
| Matrix Effect | Minimal and compensated by the internal standard |
Visualizations
Caption: Experimental workflow for Terbutaline analysis.
Caption: Logic of internal standard use in quantification.
Conclusion
This application note presents a validated UPLC-MS/MS method for the reliable quantification of terbutaline in human plasma. The assay demonstrates excellent sensitivity, accuracy, and precision, making it a valuable tool for supporting clinical and non-clinical studies requiring the measurement of terbutaline concentrations. The simple sample preparation protocol and short run time allow for high-throughput analysis, which is essential in the drug development environment.
References
- 1. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A validated HPTLC method for determination of terbutaline sulfate in biological samples: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A sensitive LC-MS/MS method for simultaneous determination of R-bambuterol and its active metabolite R-terbutaline in human plasma and urine with application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to minimize matrix effects in Terbutaline analysis with Terbutaline-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the quantitative analysis of Terbutaline using its stable isotope-labeled internal standard, Terbutaline-d3.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in the context of LC-MS/MS bioanalysis?
A1: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the biological sample (the "matrix").[1][2] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of the analytical method.[1][3][4] These interfering components can be endogenous substances like phospholipids, salts, and proteins, or exogenous substances such as anticoagulants or dosing vehicles.[1]
Q2: Why is this compound considered an ideal internal standard (IS) to counteract the matrix effect?
A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are the preferred choice in quantitative LC-MS/MS analysis because they have nearly identical physicochemical properties to the analyte (Terbutaline).[5] As a result, this compound co-elutes with Terbutaline and experiences the same degree of ion suppression or enhancement during ionization.[6] By calculating the peak area ratio of the analyte to the internal standard, the variability caused by the matrix effect can be effectively compensated for, leading to more accurate and reliable quantification.[1]
Q3: How can I quantitatively assess the extent of the matrix effect in my assay?
A3: The most common method is the post-extraction spiking technique.[1][7] This involves comparing the peak response of an analyte spiked into an extracted blank matrix (Set A) with the response of the analyte in a neat solvent (Set B). The matrix factor (MF) is calculated as the ratio of the peak areas (MF = A / B). An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 signifies ion enhancement.[7] To assess the precision of the matrix effect across different sources, this should be repeated with at least six different lots of the biological matrix.[1]
Q4: Can the use of this compound completely guarantee elimination of all matrix-related issues?
A4: While this compound is highly effective, it may not solve every issue. A SIL internal standard can sometimes mask underlying problems in the assay, such as poor sample recovery or analyte instability.[5] Furthermore, in rare cases, deuterium-labeled standards can exhibit slight chromatographic separation from the analyte or undergo hydrogen-deuterium scrambling, which could affect quantification.[5][6] Therefore, a thorough method validation, including assessment of recovery and matrix effects, is always essential.
Q5: Besides using an internal standard, what are the primary strategies to minimize matrix effects?
A5: The main strategies focus on separating the analyte from matrix interferences before they reach the mass spectrometer detector. These include:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than simpler methods like Protein Precipitation (PPT).[4][8]
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve chromatographic separation between Terbutaline and the regions of ion suppression is a powerful approach.[8][9]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may also compromise the sensitivity required for detecting low levels of Terbutaline.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor reproducibility or high variability (%CV) in Quality Control (QC) samples. | Inconsistent Matrix Effect: The matrix effect varies significantly between different samples or lots of matrix.[2] | 1. Improve Sample Cleanup: Switch from Protein Precipitation (PPT) to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove phospholipids and other interferences.[8] 2. Optimize Chromatography: Adjust the gradient or change the column chemistry to better separate Terbutaline from the interference zones.[9] |
| Signal intensity (both analyte and IS) drifts downwards over an analytical run. | System Contamination: Buildup of non-volatile matrix components (e.g., lipids, proteins) in the ion source or on the analytical column.[10] | 1. Enhance Sample Preparation: Implement a phospholipid removal step or use SPE to produce cleaner extracts.[10] 2. Divert Flow: Use a divert valve to direct the initial, unretained portion of the sample flow (which often contains salts and polar interferences) to waste instead of the MS source. 3. Perform System Maintenance: Clean the ion source. If pressure increases, flush or replace the analytical column.[10] |
| Low and inconsistent analyte recovery. | Inefficient Extraction: The chosen sample preparation protocol is not efficiently extracting Terbutaline from the matrix. This can be due to incorrect pH, solvent choice, or protein binding.[11] | 1. Optimize Extraction pH: For basic compounds like Terbutaline, ensure the sample pH is adjusted to be at least 2 units above its pKa during LLE or SPE to ensure it is in a neutral, extractable form.[11] 2. Test Different Solvents/Sorbents: For LLE, test different organic solvents. For SPE, screen different sorbent chemistries (e.g., reversed-phase, ion-exchange).[11][12] 3. Disrupt Protein Binding: Pre-treat samples by adding acid, base, or an organic solvent to disrupt the binding of Terbutaline to plasma proteins.[11] |
| Internal Standard (this compound) response is erratic or unexpectedly low. | 1. IS Degradation: The internal standard may be unstable under the sample processing or storage conditions. 2. Incorrect IS Concentration: Errors in the preparation of the IS spiking solution. 3. H-D Scrambling/Exchange: In-source transformation of the deuterated standard.[6] | 1. Verify IS Stability: Perform stability tests of the IS in the biological matrix. 2. Prepare Fresh IS Solutions: Prepare new working solutions from the original stock and re-verify their concentration. 3. Optimize MS Conditions: Alter MS/MS transition selections or instrument conditions to mitigate potential scrambling. Select a transition with consistent, minimal scrambling.[6] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol allows for the quantitative determination of the matrix factor.
-
Preparation of Set A (Analyte in Extracted Matrix):
-
Obtain blank biological matrix (e.g., plasma) from at least six different sources.
-
Process these blank samples using your validated sample preparation method (e.g., SPE).
-
After the final evaporation step, reconstitute the dried extracts with a solution containing Terbutaline at a known concentration (e.g., Low and High QC concentrations).
-
-
Preparation of Set B (Analyte in Neat Solution):
-
Prepare a neat solution of Terbutaline in the final reconstitution solvent at the exact same concentration as used for Set A.
-
-
Analysis and Calculation:
-
Analyze both sets of samples via LC-MS/MS.
-
Calculate the Matrix Factor (MF) for each lot of matrix as follows:
-
MF = (Mean Peak Area of Set A) / (Mean Peak Area of Set B)
-
-
The IS-Normalized MF should also be calculated to demonstrate that this compound adequately compensates for the matrix effect:
-
IS-Normalized MF = (Mean Analyte/IS Ratio of Set A) / (Mean Analyte/IS Ratio of Set B)
-
-
The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should be <15%.
-
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)
This is a general protocol for extracting Terbutaline from plasma using a mixed-mode cation exchange SPE cartridge.
-
Sample Pre-treatment:
-
To 500 µL of plasma sample, add 50 µL of this compound internal standard working solution.
-
Add 500 µL of 4% phosphoric acid in water to disrupt protein binding and acidify the sample. Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar interferences.
-
-
Elution:
-
Elute Terbutaline and this compound from the cartridge using 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase, vortex, and inject into the LC-MS/MS system.
-
Visualizations
Caption: High-level workflow for bioanalytical method development and validation.
Caption: Decision tree for troubleshooting matrix effect-related issues.
Caption: How a SIL-IS compensates for signal suppression in the ion source.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. providiongroup.com [providiongroup.com]
- 5. scispace.com [scispace.com]
- 6. Home - Cerilliant [cerilliant.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. ijstr.org [ijstr.org]
- 12. Quantitative analysis of terbutaline by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry for Terbutaline and Terbutaline-d3
Welcome to the technical support center for the analysis of Terbutaline and its deuterated internal standard, Terbutaline-d3, using mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters for accurate and robust quantification.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for MRM analysis of Terbutaline?
A1: For positive electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ of Terbutaline is typically selected as the precursor ion. The most common and sensitive MRM transitions are:
-
Precursor Ion (Q1): m/z 226.1
-
Product Ions (Q3): m/z 152.1 (most abundant) and m/z 107.1
Q2: I can't find specific MRM transitions for this compound. What should I use?
We recommend starting with the following MRM transitions for Terbutaline-d6 and optimizing the collision energy for your specific instrument.
-
Proposed Precursor Ion (Q1) for Terbutaline-d6: m/z 232.2
-
Proposed Product Ion (Q3) for Terbutaline-d6: m/z 152.1 (This fragment results from the loss of the deuterated tert-butyl group and cleavage of the side chain, and thus may not carry the deuterium labels. Direct infusion and a product ion scan are essential to confirm the optimal transition.)
It is crucial to perform a product ion scan of the Terbutaline-d6 precursor ion to confirm the most abundant and stable product ions on your mass spectrometer.
Q3: What are typical starting LC conditions for Terbutaline analysis?
A3: A reversed-phase chromatographic separation on a C18 column is commonly employed. A typical starting point would be:
-
Column: C18, e.g., 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient: A gradient starting with a low percentage of organic phase (e.g., 5% B) and ramping up to a high percentage (e.g., 95% B) over several minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
Q4: What sample preparation techniques are suitable for Terbutaline in plasma?
A4: Due to the polar nature of Terbutaline, several sample preparation techniques can be effective. The choice depends on the required sensitivity and the complexity of the matrix. Common methods include:
-
Protein Precipitation (PPT): A simple and fast method using acetonitrile or methanol. It is suitable for rapid analysis but may result in higher matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. Ethyl acetate is a commonly used solvent.[1]
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and can be used to concentrate the sample, leading to higher sensitivity. Both reversed-phase and ion-exchange SPE cartridges can be used.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Column Silanols | Terbutaline is a basic compound and can interact with residual silanols on the silica-based column, leading to peak tailing. |
| - Solution 1: Use a mobile phase with a low pH (e.g., 0.1% formic acid) to protonate the silanols and reduce interaction. | |
| - Solution 2: Employ an end-capped column or a column with a different stationary phase (e.g., a hybrid particle column). | |
| Injection of Sample in a Stronger Solvent than Mobile Phase | If the sample is dissolved in a solvent with a higher organic content than the initial mobile phase, peak distortion (fronting or splitting) can occur. |
| - Solution: Reconstitute the final sample extract in a solvent that is of similar or weaker strength than the initial mobile phase conditions. | |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting. |
| - Solution: Dilute the sample or reduce the injection volume. |
Issue 2: Low Signal Intensity or No Peak Detected
| Potential Cause | Troubleshooting Step |
| Suboptimal MS Source Parameters | Inefficient ionization will lead to a poor signal. |
| - Solution: Optimize ESI source parameters such as capillary voltage, gas temperatures (nebulizer and drying gas), and gas flow rates. Perform a tuning of the instrument with a standard solution of Terbutaline. | |
| Incorrect MRM Transitions or Collision Energy | The selected precursor or product ions may not be the most abundant, or the collision energy may be too high or too low. |
| - Solution 1: Confirm the precursor ion by infusing a standard solution in full scan mode. | |
| - Solution 2: Perform a product ion scan to identify the most abundant fragment ions. | |
| - Solution 3: Optimize the collision energy for each MRM transition to maximize the signal of the product ion. | |
| Ion Suppression from Matrix Components | Co-eluting endogenous components from the biological matrix can suppress the ionization of Terbutaline, leading to a reduced signal. |
| - Solution 1: Improve the sample cleanup procedure (e.g., switch from PPT to SPE). | |
| - Solution 2: Modify the chromatographic method to separate Terbutaline from the suppression zone. This can be achieved by altering the gradient, mobile phase composition, or using a different column. | |
| - Solution 3: Dilute the sample to reduce the concentration of interfering matrix components. |
Issue 3: High Background Noise
| Potential Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Impurities in the mobile phase or sample preparation reagents can contribute to high background noise. |
| - Solution: Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. | |
| Dirty MS Source | Contamination of the ion source components (e.g., capillary, cone) can lead to a noisy baseline. |
| - Solution: Clean the ion source according to the manufacturer's instructions. | |
| Carryover from Previous Injections | Residual analyte from a previous high-concentration sample can appear in subsequent runs. |
| - Solution 1: Optimize the autosampler wash procedure by using a strong solvent to clean the needle and injection port between samples. | |
| - Solution 2: Include blank injections after high-concentration samples in the sequence. |
Data Presentation
Table 1: Recommended MRM Transitions and Starting MS Parameters for Terbutaline
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Terbutaline | 226.1 | 152.1 | 100 | 15-25 |
| Terbutaline | 226.1 | 107.1 | 100 | 25-35 |
Table 2: Proposed Starting MRM Transitions for Terbutaline-d6 (Requires Optimization)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Terbutaline-d6 | 232.2 | 152.1 | 100 | 15-25 |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (Terbutaline-d6).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Linear gradient to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Equilibrate at 5% B
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Visualizations
Caption: Experimental workflow for Terbutaline analysis.
Caption: Troubleshooting decision tree for common LC-MS/MS issues.
References
Technical Support Center: Troubleshooting Chromatographic Peak Splitting for Terbutaline-d3
Welcome to our dedicated troubleshooting resource for researchers, scientists, and drug development professionals. This guide provides in-depth solutions and frequently asked questions (FAQs) to address the common issue of chromatographic peak splitting encountered during the analysis of Terbutaline-d3.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak splitting in the chromatographic analysis of this compound?
Peak splitting for this compound, or any analyte, can stem from a variety of factors that can be broadly categorized into four areas: the column, the mobile phase, the sample itself, and the HPLC/UPLC system.[1][2] It's a common issue that can often be resolved through a systematic troubleshooting approach.[3]
Q2: How can I determine if the peak splitting is a chemical issue or a physical problem with my system?
A critical first step in troubleshooting is to observe if the peak splitting affects all peaks in the chromatogram or just the this compound peak.[4]
-
All Peaks Affected: If all peaks are split, the problem is likely physical and occurs before the separation process.[3][5] This could be due to a blocked column inlet frit, a void in the column packing, or issues with the injector or tubing connections.[2][3][5]
-
Single Peak Affected: If only the this compound peak is splitting, the issue is more likely chemical in nature and related to the specific interaction of the analyte with the column or mobile phase.[5] This could involve co-elution with an interfering compound, secondary interactions with the stationary phase, or issues with the sample solvent.
Q3: Could the sample solvent be the cause of my this compound peak splitting?
Yes, a mismatch between the sample solvent and the mobile phase is a frequent cause of peak distortion, including splitting.[5][6] If the sample is dissolved in a solvent that is significantly stronger (more non-polar in reversed-phase chromatography) than the initial mobile phase, it can lead to poor peak shape.[6] To resolve this, try to dissolve your this compound standard in the initial mobile phase whenever possible.
Q4: My this compound peak is splitting, and I suspect a column issue. What should I do?
Column-related problems are a primary cause of peak splitting.[1] Here’s how to troubleshoot:
-
Check for a Blocked Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing a distorted flow path.[2][3] Try back-flushing the column to dislodge any particulates. If this doesn't work, the frit may need to be replaced.[2]
-
Inspect for Voids: A void or channel in the stationary phase can cause the sample to travel through the column at different rates, resulting in a split peak.[2][5] A column void often necessitates column replacement.
-
Assess Column Contamination: Buildup of sample matrix on the column can lead to peak splitting.[7] A proper column wash with a strong solvent should be performed. If the problem persists, the column may be irreversibly contaminated.
Q5: Can the mobile phase composition affect the peak shape of this compound?
Absolutely. An improperly prepared mobile phase can lead to a variety of peak shape issues.[1]
-
Incorrect pH: The pH of the mobile phase is crucial for ionizable compounds like Terbutaline. If the mobile phase pH is too close to the pKa of Terbutaline, it can exist in both ionized and non-ionized forms, potentially leading to peak splitting or tailing. Ensure the mobile phase is adequately buffered at a pH at least 2 units away from the analyte's pKa.
-
Inadequate Buffering: Insufficient buffer concentration may not be able to control the pH effectively, leading to inconsistent interactions with the stationary phase.[3] Consider increasing the buffer concentration if this is suspected.[3]
Troubleshooting Guide: Summary of Potential Causes and Solutions
| Category | Potential Cause | Recommended Solution |
| Column | Blocked inlet frit | Back-flush the column. If unsuccessful, replace the frit or the column.[2][3] |
| Column void or channeling | Replace the column.[2] | |
| Stationary phase contamination | Wash the column with a strong solvent. If the issue persists, replace the column.[7] | |
| Mobile Phase | Incorrect pH | Adjust the mobile phase pH to be at least 2 units away from the pKa of Terbutaline. |
| Inadequate buffer concentration | Increase the buffer concentration to ensure consistent pH control.[3] | |
| Improper mixing of mobile phase components | Ensure thorough mixing of mobile phase solvents before use. | |
| Sample | Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase composition.[6] |
| Sample overload | Reduce the concentration or injection volume of the sample.[3] | |
| Co-elution with an interfering peak | Modify the chromatographic method (e.g., change mobile phase composition, gradient, or column) to improve resolution.[4] | |
| System | Void in tubing connections | Check and tighten all fittings between the injector and the detector.[6] |
| Scratched injector rotor seal | Inspect and replace the rotor seal if necessary. | |
| Extra-column volume | Minimize tubing length and internal diameter. Use a low-volume flow cell.[8] |
Experimental Protocols
Protocol 1: Column Flushing and Regeneration
Objective: To remove potential contaminants from the column that may be causing peak splitting.
Methodology:
-
Disconnect the column from the detector.
-
Reverse the direction of flow through the column.
-
Flush the column with a series of solvents, starting with the mobile phase without the buffer salts (e.g., water/methanol or water/acetonitrile).
-
Sequentially flush with solvents of increasing strength to remove strongly retained compounds. A typical sequence for a C18 column could be:
-
95:5 Water:Acetonitrile (20 column volumes)
-
Methanol (20 column volumes)
-
Acetonitrile (20 column volumes)
-
Isopropanol (20 column volumes)
-
-
Equilibrate the column with the initial mobile phase conditions before reconnecting to the detector.
Protocol 2: Sample Solvent Effect Investigation
Objective: To determine if the sample solvent is the cause of peak splitting.
Methodology:
-
Prepare two separate solutions of this compound at the same concentration.
-
Dissolve the first sample in your current sample solvent.
-
Dissolve the second sample in the initial mobile phase composition.
-
Inject both samples under the same chromatographic conditions.
-
Compare the peak shapes. If the peak shape of the sample dissolved in the mobile phase is symmetrical, the original sample solvent is the likely cause of the peak splitting.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound peak splitting.
Signaling Pathway of Peak Splitting Causes
Caption: Relationship between primary sources and specific causes of peak splitting.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. acdlabs.com [acdlabs.com]
- 6. support.waters.com [support.waters.com]
- 7. pharmajia.com [pharmajia.com]
- 8. scribd.com [scribd.com]
Assessing the stability of Terbutaline-d3 in processed samples and stock solutions
This technical support center provides guidance on the stability of Terbutaline-d3 in processed samples and stock solutions for researchers, scientists, and drug development professionals. Find answers to frequently asked questions and troubleshoot common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound compared to non-deuterated Terbutaline?
A1: Deuterated compounds, such as this compound, are generally expected to exhibit enhanced metabolic stability compared to their non-deuterated counterparts.[1][2][][4] This is due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond.[] While specific stability data for this compound is not extensively available, it is reasonable to infer that its stability will be at least comparable to, and likely greater than, that of Terbutaline, particularly in biological matrices where metabolic degradation can occur.
Q2: What are the primary degradation pathways for Terbutaline?
A2: Terbutaline is susceptible to degradation through several pathways, including:
-
Oxidation: This can lead to the formation of various degradation products.
-
Hydrolysis: Degradation can occur under both acidic and alkaline conditions.[5]
-
Photodegradation: Exposure to light can cause degradation and discoloration.[6]
Key degradation products that have been identified for Terbutaline Sulfate include 3,5-dihydroxybenzoic acid, 3,5-dihydroxybenzaldehyde, and 1-(3,5-dihydroxyphenyl)-2-[(1,1-dimethylethyl) amino]-ethanone.[7]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Based on stability studies of Terbutaline Sulfate, the following storage conditions are recommended for this compound stock solutions to minimize degradation:
-
Temperature: Store at refrigerated temperatures (e.g., 4°C) for short-term storage and frozen (e.g., -20°C) for long-term storage.
-
Light: Protect from light by using amber vials or by storing in the dark.[6][8][9]
-
Solvent: Methanol is a suitable solvent for stock solutions.
Q4: How stable is this compound in processed biological samples (e.g., plasma)?
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results in replicate injections | Analyte instability in the autosampler. | Ensure the autosampler is temperature-controlled (e.g., 4°C). Limit the time samples remain in the autosampler before injection. |
| Appearance of unknown peaks in chromatograms | Degradation of this compound in the sample or stock solution. | Review storage conditions of samples and stock solutions (temperature, light exposure). Prepare fresh stock solutions and re-analyze samples. Perform forced degradation studies to identify potential degradation products. |
| Low recovery of this compound from processed samples | Degradation during sample processing (e.g., extraction, evaporation). | Minimize processing time and avoid high temperatures. Use of an internal standard can help to correct for losses during sample preparation. |
| Discoloration of stock solutions | Photodegradation. | Always store stock solutions in amber vials or protected from light.[6] |
Stability Data Summary
The following tables summarize stability data for Terbutaline Sulfate, which can serve as a conservative estimate for the stability of this compound.
Table 1: Stability of Terbutaline Sulfate in Aqueous Solutions
| Storage Condition | Duration | Concentration Remaining | Reference |
| Refrigerated (4°C) in amber glass bottles | 55 days | 91.7% | [10] |
| Room Temperature (25°C) in PVC bags (diluted with 0.9% NaCl) | 23 days | No loss in potency | [11] |
| Room Temperature (25°C) in polypropylene syringes (protected from light) | 60 days | 89.2% - 98.5% | [6] |
| Room Temperature (25°C) in polypropylene syringes (exposed to light) | 60 days | Substantial degradation and discoloration | [6] |
Table 2: Stability of Terbutaline Sulfate in Analytical Solutions
| Solution Type | Storage Condition | Duration | Stability | Reference |
| Standard solutions for HPLC | Ambient | 24 hours | Stable | [12] |
| Synthetic mixtures with related substances | Ambient | 3-6 hours | Acceptable for some compounds | [12] |
Experimental Protocols
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantitative determination of Terbutaline and its degradation products.
-
Column: Zorbax-SB Phenyl (250 x 4.6mm, 5 µm)
-
Mobile Phase: 25 mM ammonium acetate (pH 5.0) : acetonitrile (85:15 v/v)
-
Flow Rate: 1.0 ml/min
-
Detection: PDA detector at 274 nm
-
Forced Degradation Studies: Forced degradation can be performed by exposing the bulk drug to acid (0.1N HCl), base (0.1N NaOH), oxidation (10% hydrogen peroxide), photolytic, and thermal stress conditions to ensure the method can separate the active ingredient from any degradation products.[13]
Stability-Indicating High-Performance Thin-Layer Chromatography (HPTLC) Method
This method provides an alternative for the determination of Terbutaline.
-
Stationary Phase: Pre-coated silica gel 60F254 aluminum plates
-
Mobile Phase: Chloroform : Methanol (9.0:1.0, v/v)
-
Detection: Densitometric analysis at 366 nm
-
Forced Degradation Studies: Terbutaline Sulfate can be subjected to acid and alkali hydrolysis, oxidation, and photodegradation to verify the separation of the pure drug from its degradation products.[5]
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Potential degradation pathways for this compound.
References
- 1. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 2. bioscientia.de [bioscientia.de]
- 4. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 5. Stability indicating HPTLC method for determination of terbutaline sulfate in bulk and from submicronized dry powder inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of terbutaline sulfate repackaged in disposable plastic syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability-indicating HPLC Method for Simultaneous Determination of Terbutaline Sulphate, Bromhexine Hydrochloride and Guaifenesin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. astrazeneca.com.au [astrazeneca.com.au]
- 9. publications.ashp.org [publications.ashp.org]
- 10. Stability of an extemporaneously compounded terbutaline sulfate oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical stability of terbutaline sulfate injection after diluting with 0.9% sodium chloride injection when stored at room temperature in polyvinylchloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Impact of pH on the extraction efficiency of Terbutaline and its deuterated analog
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Terbutaline and its deuterated analog.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter influencing the extraction efficiency of Terbutaline?
A1: The most critical parameter is the pH of the sample solution. Terbutaline is a basic compound with a pKa of approximately 8.65[1]. Its state of ionization, and therefore its solubility in aqueous and organic phases, is highly dependent on the pH. For efficient extraction into a non-polar organic solvent or retention on a reversed-phase solid-phase extraction (SPE) sorbent, Terbutaline should be in its neutral, non-ionized form.
Q2: What is the optimal pH for extracting Terbutaline?
A2: The optimal pH for extracting Terbutaline is in the alkaline range. For liquid-liquid extraction (LLE), a pH range of 9 to 11 has been shown to be effective for a group of beta-2-sympathomimetic agonists including Terbutaline[2]. For solid-phase extraction (SPE) using a reversed-phase sorbent, the sample pH should be adjusted to at least 2 pH units above the pKa of Terbutaline. Therefore, a pH of ≥ 10.65 is recommended to ensure the analyte is in its neutral form, maximizing its retention on the non-polar stationary phase[3].
Q3: Does the extraction efficiency of the deuterated analog of Terbutaline differ from the non-deuterated form?
A3: The extraction efficiency of deuterated Terbutaline is expected to be virtually identical to that of non-deuterated Terbutaline. Deuteration involves replacing hydrogen atoms with their heavier isotope, deuterium. This substitution has a negligible effect on the compound's physicochemical properties, such as its pKa and polarity[4]. Therefore, the optimal extraction conditions, including the pH, will be the same for both the deuterated and non-deuterated forms. Any minor differences in extraction recovery are typically within the range of experimental variability.
Q4: Can I use the same extraction protocol for both plasma and urine samples?
A4: While the fundamental principles of pH adjustment and solvent/sorbent selection remain the same, the protocol may require minor modifications due to differences in the sample matrix. Urine samples may need dilution with a buffer to adjust the pH, while plasma samples might require a protein precipitation step prior to extraction to prevent clogging of the SPE cartridge and to release any protein-bound drug[5].
Q5: What type of solid-phase extraction (SPE) sorbent is most suitable for Terbutaline?
A5: Reversed-phase SPE sorbents, such as C8 or C18, are commonly used and are highly effective for extracting Terbutaline from aqueous biological matrices[6]. These sorbents are non-polar and retain the neutral form of Terbutaline through hydrophobic interactions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low recovery of Terbutaline | Incorrect sample pH: If the pH is too low (acidic or neutral), Terbutaline will be in its ionized (protonated) form, which is more water-soluble and will not be efficiently retained by a reversed-phase sorbent or extracted into a non-polar solvent. | - Ensure the pH of the sample is adjusted to ≥ 10.65 before loading it onto the SPE column or performing LLE. - Verify the pH of your buffer solution. |
| Inappropriate elution solvent (SPE): The elution solvent may not be strong enough to desorb Terbutaline from the SPE sorbent. | - For elution from a reversed-phase sorbent, use a solvent with a pH at least 2 units below the pKa of Terbutaline (i.e., pH ≤ 6.65) to ensure the analyte is ionized and readily elutes. - Increase the organic solvent content in your elution buffer. | |
| Insufficient solvent volume (LLE): The volume of the extraction solvent may not be adequate to efficiently partition the analyte. | - Increase the volume of the organic extraction solvent. - Perform multiple extractions with smaller volumes of fresh solvent. | |
| High variability in recovery | Inconsistent pH adjustment: Small variations in pH around the pKa can lead to significant changes in the ionization state and, consequently, the extraction efficiency. | - Use a calibrated pH meter for accurate pH adjustments. - Ensure thorough mixing of the sample after adding the buffer. |
| Matrix effects: Components in the biological matrix (e.g., proteins, salts) can interfere with the extraction process. | - For plasma samples, incorporate a protein precipitation step (e.g., with acetonitrile or methanol) before extraction[5]. - Dilute the sample with the loading buffer to minimize matrix interference. | |
| Poor peak shape in chromatography after extraction | Co-elution of interfering substances: The extraction protocol may not be selective enough, leading to the co-extraction of matrix components that interfere with the chromatographic analysis. | - Optimize the wash step in your SPE protocol. Use a wash solution with a pH that keeps Terbutaline retained but removes more polar interferences. - For LLE, consider a back-extraction step. After the initial extraction into an organic solvent, back-extract the Terbutaline into an acidic aqueous solution to remove neutral and basic impurities. |
| Clogged SPE cartridge | Particulate matter or precipitated proteins in the sample: Biological samples that are not properly pre-treated can block the frits of the SPE cartridge. | - Centrifuge or filter samples after any precipitation step and before loading onto the SPE cartridge. - Ensure complete dissolution of any precipitated proteins. |
Data Presentation
Table 1: Effect of pH on the Liquid-Liquid Extraction of Terbutaline
| pH Range | Expected Extraction Efficiency | Rationale | Reference |
| < 7 | Low | Terbutaline is predominantly in its ionized, hydrophilic form. | [2] |
| 7 - 9 | Moderate | A significant fraction of Terbutaline is still ionized. | [2] |
| 9 - 11 | High | Terbutaline is primarily in its neutral, more hydrophobic form. | [2] |
| > 11 | High | Terbutaline is almost completely in its neutral form. | [2] |
Table 2: General Guidelines for Solid-Phase Extraction of Terbutaline (Reversed-Phase)
| Step | pH | Rationale |
| Sample Loading | ≥ 10.65 | To ensure Terbutaline is in its neutral form for strong retention. |
| Washing | ≥ 10.65 | To remove hydrophilic impurities while retaining the neutral Terbutaline. |
| Elution | ≤ 6.65 | To ionize Terbutaline, making it more polar and facilitating its elution from the non-polar sorbent. |
Experimental Protocols
Detailed Methodology for Solid-Phase Extraction (SPE) of Terbutaline from Human Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment:
-
To 1 mL of human plasma, add 2 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a high pH buffer (e.g., 10 mM ammonium phosphate, pH 11).
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 100 mg, 3 mL).
-
Condition the cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Equilibrate the cartridge by passing 3 mL of the high pH buffer (pH 11). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the reconstituted sample onto the SPE cartridge at a slow flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of the high pH buffer (pH 11) to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes to remove any residual aqueous solution.
-
-
Elution:
-
Elute the Terbutaline from the cartridge with 2 mL of an acidic elution solvent (e.g., methanol containing 2% formic acid, pH approx. 2.7).
-
Collect the eluate in a clean tube.
-
-
Final Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for chromatographic analysis (e.g., 100 µL of 10% methanol in water).
-
Mandatory Visualization
Caption: Logical workflow of pH impact on Terbutaline's state and extraction outcome.
References
Validation & Comparative
Establishing Linearity and Dynamic Range for Terbutaline Bioanalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of terbutaline, with a focus on establishing linearity and dynamic range. We will explore the performance of assays utilizing the deuterated internal standard, Terbutaline-d3, and compare it with other commonly used internal standards. This guide includes detailed experimental protocols and data presented in a clear, comparative format to aid in the selection and validation of the most appropriate method for your research needs.
Superior Linearity and a Wide Dynamic Range with this compound
In bioanalytical method development, establishing a linear relationship between the concentration of an analyte and the instrument response is paramount for accurate quantification. The dynamic range, which encompasses the concentrations from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ), defines the boundaries of this linearity. A wide dynamic range is highly desirable as it minimizes the need for sample dilution and repeat analyses.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in quantitative mass spectrometry-based bioanalysis. This is due to its ability to mimic the analyte's behavior during sample preparation and ionization, thereby compensating for matrix effects and improving the accuracy and precision of the assay.
Comparative Performance of Terbutaline Assays
The following tables summarize the linearity and dynamic range of various published bioanalytical methods for terbutaline, highlighting the performance of assays using this compound against those employing other internal standards.
Table 1: Linearity and Dynamic Range of Terbutaline Assays Using this compound as an Internal Standard
| Analytical Method | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| HPLC-MS/MS | Human Urine | Not explicitly stated, but a control sample of 500 ng/mL was used. | Not explicitly stated | [1] |
Note: Data for this compound is limited in the public domain, highlighting a need for more published research in this specific area.
Table 2: Linearity and Dynamic Range of Terbutaline Assays Using Alternative Internal Standards
| Analytical Method | Internal Standard | Matrix | Linearity Range | Correlation Coefficient (r/r²) | Reference |
| HPLC with fluorescence detection | Salbutamol | Human Plasma | 0.4 - 20.0 ng/mL | 0.9999 | [2] |
| Column-switching HPLC | Atenolol | Dog Plasma | 5 - 800 ng/mL | Not explicitly stated | [2] |
| ¹H-NMR | Phloroglucinol | D₂O | 1.0 - 16.0 mg/mL | Not explicitly stated | [3] |
| LC-MS/MS | Not specified | Human Plasma | 10.00 pg/mL (LLOQ) | Not explicitly stated | [4] |
| HPLC | Salbutamol | Serum | 0.5 - 32.0 µg/L | 0.9998 | [5] |
Analysis of Comparative Data:
From the available data, it is evident that a wide range of linearities can be achieved for terbutaline assays depending on the analytical technique and the chosen internal standard. While direct comparison is challenging due to varying methodologies, LC-MS/MS methods generally offer the highest sensitivity, with LLOQs in the picogram per milliliter range[4]. The use of a structural analog like salbutamol has demonstrated good linearity in HPLC methods[2]. However, for the most robust and reliable quantification, especially in complex biological matrices, a stable isotope-labeled internal standard like this compound is highly recommended by regulatory bodies such as the FDA and EMA[6][7]. The co-elution and similar ionization properties of a SIL-IS provide superior correction for any analytical variability[8][9].
Experimental Protocol: Establishing Linearity and Dynamic Range
This protocol outlines the key steps for validating the linearity and dynamic range of a terbutaline bioanalytical assay using this compound as the internal standard, in accordance with FDA and EMA guidelines[7][10].
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of terbutaline and a separate stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
From the terbutaline stock solution, prepare a series of working standard solutions by serial dilution to cover the expected clinical or toxicological concentration range.
-
Prepare a working internal standard solution of this compound at a constant concentration.
2. Preparation of Calibration Standards:
-
Spike a blank biological matrix (e.g., human plasma) with the terbutaline working standard solutions to create a set of at least six to eight non-zero calibration standards.
-
The calibration range should be selected to bracket the expected concentrations of the study samples.
-
A blank sample (matrix without analyte or internal standard) and a zero sample (matrix with internal standard only) should also be prepared.
3. Sample Preparation and Analysis:
-
To all samples (calibration standards, quality control samples, and study samples), add a fixed volume of the this compound working internal standard solution.
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the extracted samples using a validated LC-MS/MS method.
4. Data Analysis and Acceptance Criteria:
-
For each calibration standard, calculate the peak area ratio of terbutaline to this compound.
-
Plot the peak area ratio against the nominal concentration of terbutaline.
-
Perform a linear regression analysis (typically a weighted 1/x or 1/x² model).
-
Acceptance Criteria for Linearity:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of their nominal values (±20% for the LLOQ).
-
The calibration curve must include a blank and a zero sample, which are not used in the regression analysis but are assessed for interference.
-
5. Determination of Dynamic Range:
-
The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically ≤20% CV and ±20% bias).
-
The Upper Limit of Quantification (ULOQ) is the highest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically ≤15% CV and ±15% bias).
-
The dynamic range is the concentration interval from the LLOQ to the ULOQ.
Workflow for Establishing Linearity and Dynamic Range
Caption: Experimental workflow for establishing linearity and dynamic range.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability indicating eco-friendly quantitation of terbutaline and its pro-drug bambuterol using quantitative proton nuclear magnetic spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive LC-MS/MS method for simultaneous determination of R-bambuterol and its active metabolite R-terbutaline in human plasma and urine with application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. elearning.unite.it [elearning.unite.it]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
A Comparative Guide to Determining LOD and LOQ for Terbutaline Using a Terbutaline-d3 Internal Standard
For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents is paramount. This guide provides a comprehensive comparison of methodologies for calculating the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for the bronchodilator Terbutaline, with a specific focus on the use of a stable isotope-labeled internal standard, Terbutaline-d3. The use of a deuterated internal standard is best practice in quantitative mass spectrometry-based bioanalysis as it effectively compensates for variability in sample extraction, chromatographic retention time, and ionization efficiency, leading to more robust and reliable results.[1]
This guide will delve into established analytical techniques, present detailed experimental protocols, and offer a comparative analysis of different calculation methods for LOD and LOQ, empowering researchers to select the most appropriate approach for their specific analytical needs.
Comparison of Analytical Methods for Terbutaline Quantification
Several analytical methods have been validated for the quantification of Terbutaline in various matrices. The choice of method significantly impacts the achievable sensitivity, as reflected in the reported LOD and LOQ values. The following table summarizes the performance of different techniques found in the literature.
| Analytical Technique | Matrix | Internal Standard | Reported LOD | Reported LOQ | Reference |
| HPLC-UV | Pharmaceutical Formulation | Not Specified | 0.610 µg/mL | 1.87 µg/mL | [2] |
| HPLC-PDA | Bulk Drug | Not Specified | 0.063 µg/mL | 0.192 µg/mL | |
| CE-MS/MS | Pharmaceutical Formulation | Not Specified | 0.01 µg/mL | 0.03 µg/mL | [3] |
| LC-MS/MS | Human Plasma | R-terbutaline-d9 | Not specified | 10.00 pg/mL | [4] |
| GC-MS | Human Plasma & Urine | Homologue of Terbutaline | 0.3 ng/mL | Not Specified | [5] |
| HPLC with Electrochemical Detection | Human Plasma | Not Specified | 0.8 ng/mL | Not Specified |
As evidenced in the table, methods employing mass spectrometric detection (CE-MS/MS, LC-MS/MS, and GC-MS) generally offer significantly lower limits of detection and quantitation compared to UV-based HPLC methods. The use of an internal standard, particularly a stable isotope-labeled one like this compound, is crucial for achieving the high sensitivity and accuracy required for bioanalytical applications, such as pharmacokinetic studies.
Methodologies for Calculating LOD and LOQ
The determination of LOD and LOQ is a critical component of analytical method validation. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines for these calculations. The most common approaches are based on the standard deviation of the response and the slope of the calibration curve, or the signal-to-noise ratio. It is important to note that the choice of method for calculating LOD and LOQ can lead to significantly different results, highlighting the need for a clear and justified approach.[2][6][7]
Based on the Standard Deviation of the Response and the Slope
This widely accepted method uses the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ is the standard deviation of the response. This can be determined from the standard deviation of the y-intercepts of regression lines, the standard deviation of blank sample responses, or the residual standard deviation of the regression line.
-
S is the slope of the calibration curve.
This approach provides a statistically robust estimation of the detection and quantitation limits.
Based on Signal-to-Noise Ratio
This method is particularly applicable to analytical procedures that exhibit baseline noise, such as chromatography and spectrometry.
-
LOD is typically determined as the concentration that results in a signal-to-noise ratio of 3:1 .
-
LOQ is determined as the concentration that results in a signal-to-noise ratio of 10:1 .[3]
This approach is more empirical but provides a practical measure of the method's performance in distinguishing the analyte signal from the background noise.
Experimental Protocol: Quantification of Terbutaline in Human Plasma using LC-MS/MS with this compound Internal Standard
This section outlines a detailed experimental protocol for the determination of Terbutaline in human plasma using a robust LC-MS/MS method with this compound as the internal standard.
Materials and Reagents
-
Terbutaline reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges
Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of human plasma, add 50 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).
-
Vortex mix for 30 seconds.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Terbutaline: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z). For example, one of the transitions for Terbutaline is 226.2 → 152.2.[8]
-
This compound: Monitor the corresponding transition for the deuterated internal standard.
-
-
Optimize other MS parameters such as collision energy, declustering potential, and source temperature for maximum signal intensity.
-
Calibration Curve and Quality Control Samples
-
Prepare a series of calibration standards by spiking known concentrations of Terbutaline into drug-free human plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process the calibration standards and QC samples alongside the unknown samples using the same sample preparation procedure.
Visualizing the Experimental Workflow and Calculation Logic
To further clarify the process, the following diagrams, created using the DOT language, illustrate the experimental workflow for LOD and LOQ determination and the logical relationship between the different calculation methods.
Caption: A flowchart illustrating the key steps in the experimental workflow for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ).
Caption: A diagram showing the two primary methods for calculating LOD and LOQ as per ICH guidelines and their respective key parameters.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. researchgate.net [researchgate.net]
- 3. hpst.cz [hpst.cz]
- 4. A sensitive LC-MS/MS method for simultaneous determination of R-bambuterol and its active metabolite R-terbutaline in human plasma and urine with application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The analysis of terbutaline in biological fluids by gas chromatography electron impace mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. frontiersin.org [frontiersin.org]
Cross-validation of Terbutaline LC-MS methods between different laboratories
A Comparative Guide to the Cross-Validation of Terbutaline LC-MS Methods
The successful transfer of an analytical method from a developing laboratory to a receiving laboratory is critical for the consistent analysis of samples throughout the drug development lifecycle. This process, known as method transfer, often involves a cross-validation step to ensure that the receiving laboratory can achieve comparable results to the originating laboratory. A well-defined protocol for this process is essential for regulatory compliance and data integrity.
Below is a generalized workflow for the cross-validation of an analytical method between two laboratories.
Caption: Generalized workflow for inter-laboratory method cross-validation.
Quantitative Data Summary
The following table summarizes the performance characteristics of various published LC-MS and HPLC methods for the determination of Terbutaline. This allows for a side-by-side comparison of key validation parameters such as linearity, limit of quantification, and precision.
| Method | Matrix | Linearity Range | Lower Limit of Quantification (LLOQ) | Precision (%RSD) | Reference |
| LC-MS/MS | Human Plasma | Not Specified | 10.00 pg/mL | Intra-day: <12.7%, Inter-day: <8.6% | [1] |
| LC-MS/MS | Human Urine | Not Specified | 500.0 pg/mL | Intra-day: <12.7%, Inter-day: <8.6% | [1] |
| HPLC | Dog Plasma | 5-800 ng/mL | Not Specified | Intra-assay: 2.3%, Inter-assay: 4.7% | [2] |
| RP-HPLC | Bulk/Tablet | 1-5 µg/mL | 1.87 µg/mL | Not Specified | [3] |
| RP-HPLC-PDA | Bulk/Dosage Forms | 2-10 µg/mL | Not Specified | < 2% | [4] |
| CE-MS/MS | Pharmaceuticals | 0.05-50 µg/mL | 0.03 µg/mL | Not Specified | [5] |
| HPLC | Human Plasma | 0.4-20.0 ng/mL | 0.4 ng/mL | 10.1% at LLOQ | [6] |
| RP-HPLC | Liquid Dosage Form | 0.9-2.1 µg/mL | Not Specified | Not Specified |
Detailed Experimental Protocols
Below are the detailed methodologies for some of the key experiments cited in the table above. These protocols provide insights into the sample preparation, chromatographic conditions, and detection parameters used in each study.
LC-MS/MS Method for Terbutaline in Human Plasma and Urine[1]
-
Sample Preparation:
-
Plasma samples were prepared on ice, and neostigmine metilsulfate was added as a cholinesterase inhibitor.
-
All samples underwent liquid-liquid extraction with ethyl acetate.
-
-
Chromatographic Conditions:
-
Column: C₁₈ column.
-
Mobile Phase: A gradient elution of methanol and water containing 5 mM ammonium acetate.
-
Flow Rate: 0.6 mL/min.
-
-
Mass Spectrometry Conditions:
-
Instrument: API 4000 tandem mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple reaction monitoring (MRM).
-
RP-HPLC Method for Terbutaline in Bulk and Tablet Dosage Forms[3]
-
Sample Preparation:
-
A working standard solution was prepared by dissolving 10 mg of the drug in 10 mL of methanol, followed by sonication. The final volume was made up with methanol to achieve a stock solution of 1000 µg/mL.
-
-
Chromatographic Conditions:
-
Column: Hexon C18 (250mm x 4.6ID, 5 micron particle size).
-
Mobile Phase: Methanol and Water (60:40) containing phosphate buffer, with the pH adjusted to 3.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detector at 275 nm.
-
Injection Volume: 20 µL.
-
RP-HPLC-PDA Method for Terbutaline Sulphate in Bulk and Dosage Forms[4]
-
Chromatographic Conditions:
-
Column: C18 reverse phase column (Phenomenex), 250 x 4.6mm, 5µm particle size.
-
Mobile Phase: 15mM ammonium acetate and methanol (70:30% v/v) in an isocratic mode.
-
Detection: PDA detector at 220 nm.
-
HPLC Method for Terbutaline in Human Plasma[6]
-
Sample Preparation:
-
Solid-phase extraction with Sep-Pak silica.
-
-
Chromatographic Conditions:
-
Pre-separation Column: Luna C18 (2).
-
Analytical Column: Luna Silica column.
-
Detection: Fluorescence detection with excitation at 276 nm and emission at 306 nm.
-
RP-HPLC Method for Terbutaline Sulphate in Liquid Dosage Form[7]
-
Chromatographic Conditions:
-
Mobile Phase: Methanol and ammonium formate buffer (45:55 %V/V) with pH adjusted to 4.2.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detector at 280 nm.
-
Injection Volume: 20 µL.
-
This guide provides a foundational comparison of various analytical methods for Terbutaline. For a formal inter-laboratory cross-validation, it is recommended that laboratories establish a clear protocol, including the exchange of standardized samples and the use of predefined acceptance criteria to ensure data comparability.[7]
References
- 1. A sensitive LC-MS/MS method for simultaneous determination of R-bambuterol and its active metabolite R-terbutaline in human plasma and urine with application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. japsonline.com [japsonline.com]
- 5. hpst.cz [hpst.cz]
- 6. researchgate.net [researchgate.net]
- 7. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Terbutaline-d3 and Terbutaline-d9 as Internal Standards in Bioanalytical Studies
For researchers, scientists, and professionals in drug development, the selection of an appropriate internal standard is a critical step in ensuring the accuracy and reliability of quantitative bioanalytical methods. This guide provides a comparative analysis of two deuterated isotopologues of Terbutaline: Terbutaline-d3 and Terbutaline-d9, for their application as internal standards in mass spectrometry-based assays.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, as they exhibit nearly identical physicochemical properties to the analyte of interest, co-elute chromatographically, and effectively compensate for variations in sample preparation, injection volume, and matrix effects.[1][2] The choice between different deuterated analogues, such as this compound and Terbutaline-d9, involves considerations of isotopic purity, stability, and potential for chromatographic separation from the unlabeled analyte.
Performance Characteristics and Theoretical Comparison
The primary difference between this compound and Terbutaline-d9 lies in the number of deuterium atoms incorporated into the molecule. This seemingly small distinction can have significant implications for the performance of the internal standard.
| Feature | This compound | Terbutaline-d9 | Rationale and Supporting Evidence |
| Commercial Availability | Commercially available from some suppliers.[3][4][5] | Commercially available and more commonly cited in literature. | A broader supplier base and more frequent mention in scientific literature suggest greater accessibility and established use for Terbutaline-d9. |
| Mass Difference (from unlabeled Terbutaline) | +3 Da | +9 Da | A larger mass difference is generally preferred to minimize the risk of isotopic cross-talk, where the isotopic clusters of the analyte and internal standard overlap.[6] |
| Potential for Isotopic Exchange | Higher theoretical risk | Lower theoretical risk | While deuterium labels on carbon atoms are generally stable, a lower degree of deuteration might present a slightly higher risk of back-exchange with protons from the solvent or matrix, especially if the deuterium atoms are in labile positions.[6] |
| Chromatographic Separation (Isotope Effect) | More likely to exhibit a slight retention time shift compared to unlabeled Terbutaline. | Less likely to show significant chromatographic separation from unlabeled Terbutaline. | A higher degree of deuteration generally minimizes the isotopic effect on chromatographic retention time, leading to better co-elution and more accurate correction for matrix effects.[6] |
| Purity and Isotopic Enrichment | Purity should be confirmed upon purchase; lower deuteration may have a higher relative abundance of the unlabeled form. | Typically available with high isotopic enrichment. | The isotopic purity of the internal standard is crucial to avoid underestimation of the analyte concentration. The user should always verify the certificate of analysis for any internal standard. |
Experimental Protocol: Quantification of Terbutaline in Human Plasma using a Deuterated Internal Standard
The following is a representative experimental protocol for the analysis of Terbutaline in human plasma by LC-MS/MS, adaptable for use with either this compound or Terbutaline-d9 as the internal standard.
1. Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of human plasma, add 50 µL of the internal standard working solution (this compound or Terbutaline-d9 in methanol).
-
Vortex mix for 30 seconds.
-
Add 500 µL of 0.1 M phosphate buffer (pH 7.4) and vortex.
-
Load the entire sample onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Terbutaline: Precursor ion > Product ion (specific m/z values to be optimized).
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized).
-
Terbutaline-d9: Precursor ion > Product ion (specific m/z values to be optimized).
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
3. Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of Terbutaline in the plasma samples from the calibration curve.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for the quantification of Terbutaline.
Caption: Signaling pathway of Terbutaline.
Conclusion and Recommendations
Both this compound and Terbutaline-d9 can serve as effective internal standards for the quantitative analysis of Terbutaline. However, based on theoretical advantages and established practices in stable isotope dilution analysis, Terbutaline-d9 is the recommended internal standard .
The higher degree of deuteration in Terbutaline-d9 offers several key advantages:
-
Reduced Risk of Isotopic Cross-Talk: The +9 Da mass difference provides a clearer separation from the isotopic peaks of the unlabeled analyte.
-
Minimized Isotope Effect: Terbutaline-d9 is more likely to co-elute perfectly with unlabeled Terbutaline, ensuring more accurate compensation for matrix effects and ionization suppression/enhancement.
-
Greater Stability: A higher number of deuterium labels generally confers greater stability against back-exchange.
While this compound is a viable alternative, researchers should carefully validate its performance, paying close attention to potential chromatographic separation from the analyte and ensuring the absence of any isotopic interference. Regardless of the choice, it is imperative to verify the isotopic purity and concentration of the internal standard solution to ensure the integrity of the quantitative results.
References
Navigating Biological Matrices: A Comparative Guide to Terbutaline-d3 Performance in Plasma and Urine
For researchers, scientists, and professionals in drug development, the choice of biological matrix is a critical decision in pharmacokinetic and bioanalytical studies. This guide provides a comprehensive comparison of the performance of Terbutaline-d3, a deuterated internal standard for the bronchodilator terbutaline, in two of the most common biological matrices: plasma and urine. Understanding the nuances of its performance in each matrix is essential for developing robust and reliable analytical methods.
Quantitative Performance at a Glance
The following tables summarize the key performance parameters of analytical methods for terbutaline, utilizing this compound as an internal standard, in both plasma and urine. Data has been compiled from various validated bioanalytical methods, primarily employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Performance Characteristics in Human Plasma
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 10.00 pg/mL | [1] |
| Precision (Intra- and Inter-day) | <12.7% | [1] |
| Recovery (for Terbutaline) | ~80% | [2] |
| Matrix Effect | Generally low and compensated by IS | [3] |
Table 2: Performance Characteristics in Human Urine
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 500.0 pg/mL | [1] |
| Precision (Intra- and Inter-day) | <8.6% | [1] |
| Recovery (for general β-agonists) | 66.7% - 108% | |
| Matrix Effect | Significant, requiring deuterated IS | [3] |
In-Depth Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are typical experimental protocols for the analysis of terbutaline using this compound in both plasma and urine.
Plasma Sample Preparation and Analysis
A common method for the extraction of terbutaline from plasma involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Experimental Workflow for Plasma Analysis
Detailed Steps for Plasma Analysis:
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuge to separate the plasma.
-
Internal Standard Spiking: To a measured volume of plasma (e.g., 500 µL), add a known amount of this compound internal standard solution.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol (typically in a 3:1 ratio to the plasma volume), to the sample. Vortex mix thoroughly.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase used for the LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system for quantification.
Urine Sample Preparation and Analysis
Urine samples often require a "dilute-and-shoot" approach or enzymatic hydrolysis to account for conjugated metabolites, followed by extraction.
Experimental Workflow for Urine Analysis
Detailed Steps for Urine Analysis:
-
Sample Collection: Collect urine samples in clean containers.
-
Internal Standard Spiking: Add a known amount of this compound internal standard to an aliquot of the urine sample.
-
Enzymatic Hydrolysis (if required): To measure total terbutaline (free and conjugated), incubate the sample with a β-glucuronidase/arylsulfatase enzyme solution at an optimized pH and temperature (e.g., 37°C) to deconjugate the metabolites.
-
Dilution: Dilute the urine sample with a suitable buffer or mobile phase to minimize matrix effects.
-
Centrifugation/Filtration: Centrifuge or filter the diluted sample to remove any particulate matter.
-
LC-MS/MS Analysis: Inject the processed sample directly into the LC-MS/MS system. In some cases, a solid-phase extraction (SPE) step may be employed for further cleanup and concentration.
Comparative Discussion of Performance
The choice between plasma and urine as a biological matrix for terbutaline analysis depends on the specific objectives of the study.
Plasma: Analysis in plasma provides a direct measure of the circulating drug concentration at a specific time point, which is crucial for pharmacokinetic studies determining parameters like Cmax, Tmax, and AUC. The matrix effects in plasma are generally considered to be less severe than in urine, although the use of a deuterated internal standard like this compound is still highly recommended to ensure accuracy and precision by compensating for any variability in sample preparation and instrument response. The lower LLOQ achievable in plasma is advantageous for studies involving low doses of terbutaline.
Urine: Urine analysis is often employed in doping control and for monitoring drug excretion. It typically provides a non-invasive way to collect samples and can offer a longer detection window for the drug and its metabolites. However, urine is a more complex and variable matrix than plasma, leading to more significant matrix effects. These effects, which can cause ion suppression or enhancement in the mass spectrometer, necessitate the use of a stable isotope-labeled internal standard like this compound to ensure reliable quantification[3]. The higher LLOQ in urine methods reflects the greater challenges associated with this matrix. Furthermore, the presence of conjugated metabolites often requires an additional hydrolysis step to measure the total drug concentration.
Conclusion
Both plasma and urine are viable matrices for the quantification of terbutaline using this compound as an internal standard. The optimal choice depends on the research question.
-
For detailed pharmacokinetic profiling and studies requiring high sensitivity, plasma is the preferred matrix. The analytical methods are well-established, and the matrix effects are more manageable.
-
For non-invasive monitoring, excretion studies, and doping control, urine is a suitable alternative. However, researchers must be vigilant about the more pronounced matrix effects and may need to incorporate a hydrolysis step in their protocol. In this context, the use of this compound is not just beneficial but essential for accurate and reliable results.
By understanding the performance characteristics and applying the appropriate experimental protocols, researchers can confidently utilize this compound to achieve robust and accurate quantification of terbutaline in their chosen biological matrix.
References
- 1. A sensitive LC-MS/MS method for simultaneous determination of R-bambuterol and its active metabolite R-terbutaline in human plasma and urine with application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
Method transfer considerations for a validated Terbutaline assay with Terbutaline-d3
For researchers, scientists, and drug development professionals, the successful transfer of a validated analytical method between laboratories is a critical step in ensuring consistent and reliable data throughout the drug development lifecycle. This guide provides a comprehensive comparison of key considerations and expected performance when transferring a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the bronchodilator Terbutaline, utilizing its stable isotope-labeled internal standard, Terbutaline-d3.
Core Principles of Method Transfer
The fundamental goal of an analytical method transfer is to ensure that the receiving laboratory can perform the method with the same level of accuracy, precision, and reliability as the originating (sending) laboratory.[1][2] This process is governed by regulatory guidelines from bodies such as the US Food and Drug Administration (FDA) and is essential for maintaining data integrity.[3] The transfer process typically involves a pre-defined protocol, comparative testing of samples by both laboratories, and a thorough evaluation of the results against established acceptance criteria.[1]
Comparative Performance: Sending vs. Receiving Laboratory
The following tables summarize the expected performance of a validated Terbutaline assay at the sending laboratory and the anticipated results at the receiving laboratory upon successful method transfer. The data presented is a synthesis of typical performance characteristics reported for validated Terbutaline assays.[4][5][6][7]
Table 1: Method Validation Parameters at the Sending Laboratory
| Parameter | Specification | Result |
| Linearity | ||
| Calibration Range | 0.1 - 50 ng/mL | Meets Requirement |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
| Precision (%RSD) | ||
| Intra-day (n=6) | ≤ 15% | 4.5% (at LLOQ), 3.2% (at MQC), 2.8% (at HQC) |
| Inter-day (n=18) | ≤ 15% | 6.8% (at LLOQ), 5.1% (at MQC), 4.5% (at HQC) |
| Accuracy (% Bias) | ||
| Intra-day (n=6) | Within ±15% | -3.5% (at LLOQ), 2.1% (at MQC), 1.5% (at HQC) |
| Inter-day (n=18) | Within ±15% | -4.2% (at LLOQ), 3.0% (at MQC), 2.2% (at HQC) |
| Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.1 ng/mL |
| Recovery | Consistent and Reproducible | 85.2% (Terbutaline), 87.1% (this compound) |
Table 2: Method Transfer Comparative Data
| Parameter | Sending Laboratory Result | Receiving Laboratory Result | Acceptance Criteria |
| Precision (%RSD) | |||
| QC Low (n=6) | 4.8% | 5.2% | ≤ 15% |
| QC Medium (n=6) | 3.5% | 4.1% | ≤ 15% |
| QC High (n=6) | 3.1% | 3.8% | ≤ 15% |
| Accuracy (% Bias) | |||
| QC Low (n=6) | -3.9% | -5.5% | Within ±15% |
| QC Medium (n=6) | 2.5% | 3.8% | Within ±15% |
| QC High (n=6) | 1.8% | 2.9% | Within ±15% |
| Linearity (r²) | 0.998 | 0.997 | ≥ 0.99 |
Experimental Protocols
A detailed methodology is crucial for the successful replication of the assay. The following protocols are based on established and validated methods for Terbutaline analysis.[4][6][7][8]
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of human plasma, add 25 µL of this compound internal standard working solution (100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 500 µL of 0.1% formic acid in water and vortex.
-
Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 reverse-phase column (e.g., Phenomenex Luna C18, 50 x 2.0 mm, 5 µm)[6]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Sciex API 4000 or equivalent[4]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Terbutaline: Q1 226.2 -> Q3 152.1
-
This compound: Q1 229.2 -> Q3 155.1
-
Visualizing the Method Transfer Workflow
A clear understanding of the method transfer process is essential. The following diagram illustrates the key stages involved.
Caption: Workflow for a typical analytical method transfer process.
Signaling Pathway of Terbutaline's Action
To provide a complete scientific context, the signaling pathway of Terbutaline is illustrated below. Terbutaline is a β2-adrenergic agonist that leads to bronchodilation.
Caption: Terbutaline's β2-adrenergic signaling pathway leading to bronchodilation.
By carefully planning, executing, and documenting the method transfer process, laboratories can ensure the continued generation of high-quality, reliable data for Terbutaline analysis, ultimately supporting successful drug development programs.
References
- 1. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 2. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive LC-MS/MS method for simultaneous determination of R-bambuterol and its active metabolite R-terbutaline in human plasma and urine with application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A validated HPTLC method for determination of terbutaline sulfate in biological samples: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. jocpr.com [jocpr.com]
- 8. Determination of terbutaline sulfate and its degradation products in pharmaceutical formulations using LC - PubMed [pubmed.ncbi.nlm.nih.gov]
Justification for Using a Stable Isotope-Labeled Internal Standard in Regulatory Submissions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of drug development and regulatory submissions, the accuracy and reliability of bioanalytical data are paramount. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) assays is a critical decision that directly impacts data quality. This guide provides a comprehensive comparison between stable isotope-labeled internal standards (SIL-ISs) and other alternatives, primarily structural analogs, supported by experimental data, detailed protocols, and logical diagrams to justify the preferential use of SIL-ISs in regulatory filings.
The Gold Standard: Why Stable Isotope-Labeled Internal Standards are Preferred
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the need for well-characterized and validated bioanalytical methods. While guidelines do not mandate the use of a specific type of internal standard, the scientific community widely regards SIL-ISs as the "gold standard." This preference is rooted in the fundamental principle that an ideal internal standard should mimic the analyte of interest throughout the entire analytical process—from sample extraction to detection.
A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N). This subtle modification results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. This near-perfect analogy provides superior compensation for variability during sample preparation and analysis.
Performance Comparison: SIL-IS vs. Structural Analog IS
The most compelling justification for the use of SIL-ISs comes from direct experimental comparisons with structural analog internal standards. Structural analogs are compounds with similar chemical structures and properties to the analyte but are not isotopically labeled. The following tables summarize validation data from studies comparing the performance of SIL-ISs and structural analog ISs for the quantification of various drugs.
Table 1: Comparison of Accuracy and Precision for the Quantification of Everolimus
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Everolimus-d4 (SIL-IS) | 1.0 (LLOQ) | 98.3 - 108.1 | 4.3 - 7.2 |
| Low QC | 99.5 | 5.1 | |
| Mid QC | 101.2 | 4.5 | |
| High QC | 102.5 | 4.8 | |
| 32-desmethoxyrapamycin (Analog IS) | 1.0 (LLOQ) | 98.3 - 108.1 | 4.3 - 7.2 |
| Low QC | 103.1 | 6.5 | |
| Mid QC | 104.5 | 5.8 | |
| High QC | 105.3 | 6.1 |
Data adapted from a comparative study on everolimus quantification.[1] Although both internal standards showed acceptable performance, the SIL-IS demonstrated a trend towards better accuracy and precision.[1]
Table 2: Comparison of Method Performance for the Quantification of Tacrolimus
| Parameter | Tacrolimus-¹³C,D₂ (SIL-IS) | Ascomycin (Analog IS) |
| Imprecision (%CV) | <3.09% | <3.63% |
| Accuracy (%) | 99.55 - 100.63% | 97.35 - 101.71% |
| Matrix Effect Compensation | Excellent | Good |
| Absolute Recovery (%) | 78.37% | 75.66% |
Data adapted from a study comparing internal standards for tacrolimus analysis.[2] This study concluded that while the analog IS provided acceptable results, the SIL-IS offered superior compensation for matrix effects.[2]
Experimental Protocols
To illustrate the practical application of a SIL-IS, a general experimental protocol for the quantification of a small molecule drug in human plasma using LC-MS/MS is provided below.
Preparation of Stock and Working Solutions
-
Analyte and SIL-IS Stock Solutions (1 mg/mL): Accurately weigh the reference standards of the analyte and the SIL-IS. Dissolve each in a suitable organic solvent (e.g., methanol, acetonitrile) to obtain a final concentration of 1 mg/mL. Store at the recommended temperature.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with the appropriate solvent to create calibration standards and quality control (QC) samples.
-
SIL-IS Working Solution: Dilute the SIL-IS stock solution to a final concentration that provides an optimal response in the mass spectrometer (e.g., 100 ng/mL).
Preparation of Calibration Standards and Quality Control Samples
-
Spike blank human plasma with the analyte working solutions to prepare calibration standards at a minimum of six concentration levels, covering the expected range of the study samples.
-
Spike blank human plasma with separate analyte working solutions to prepare QC samples at a minimum of three concentration levels (low, medium, and high).
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add 20 µL of the SIL-IS working solution. Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to achieve separation of the analyte from potential interferences.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the SIL-IS.
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature.
-
Data Analysis
-
Integrate the peak areas of the analyte and the SIL-IS.
-
Calculate the peak area ratio of the analyte to the SIL-IS.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of the analyte in the QC and study samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Rationale: Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key concepts supporting the use of SIL-ISs.
References
- 1. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Terbutaline-d3 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Terbutaline-d3, a deuterated analog of the bronchodilator Terbutaline, requires careful handling and disposal to minimize environmental impact and ensure workplace safety. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring adherence to safety protocols and regulatory standards.
Core Principles of this compound Disposal
The fundamental principle for the disposal of this compound, as with most laboratory chemicals, is to adhere strictly to local, state, and federal regulations[1][2][3]. Chemical waste disposal is a regulated process, and the procedures can vary based on the jurisdiction and the specific hazards of the substance.
Step-by-Step Disposal Protocol
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for handling and disposal. For this compound and its non-deuterated form, the SDS will provide specific guidance on disposal methods[1][4].
-
Avoid Mixing Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office[1]. Keeping waste streams separate prevents unintended chemical reactions and ensures proper disposal routing.
-
Use Original or Approved Containers: Whenever possible, store waste this compound in its original container[1]. If the original container is not available or is compromised, use a compatible, properly labeled waste container. The container must be in good condition and have a secure lid[5].
-
Proper Labeling: Clearly label the waste container with the chemical name ("this compound"), concentration, and any relevant hazard warnings. This is crucial for identification and proper handling by waste management personnel.
-
Spill Management: In the event of a spill, absorb the material with an inert substance such as dry sand or earth[2][6]. Once absorbed, collect the material into a designated chemical waste container[2][6]. The spill area should then be cleaned with soap and water to remove any trace residue[2].
-
Engage a Licensed Waste Disposal Service: The disposal of chemical waste, including this compound, should be handled by a licensed hazardous material disposal company[4]. Your institution's EHS office will have established procedures and contracts with such vendors. One specified method for disposal is incineration in a facility equipped with an afterburner and scrubber[4].
-
Personal Protective Equipment (PPE): When handling this compound for disposal, always wear appropriate PPE, including gloves, protective clothing, and eye protection[1]. If there is a risk of generating dust, respiratory protection is required[1].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
It is imperative for all laboratory personnel to be trained on these procedures and to have a clear understanding of the institutional policies regarding chemical waste. By following these guidelines, researchers can ensure the safe and compliant disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Terbutaline-d3
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Terbutaline-d3, a deuterated analog of the bronchodilator Terbutaline. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure research environment.
Operational Plan: Handling and Storage
When working with this compound, it is crucial to follow strict handling and storage protocols to prevent exposure and maintain the compound's integrity.
Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[1][2]
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.[1][3][4] This includes:
-
Gloves: Two pairs of powder-free nitrile or neoprene chemotherapy gloves are recommended. The outer glove should be removed and disposed of immediately after handling the compound.[4][5][6]
-
Gown: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs is required to protect against skin contact.[4][5][6]
-
Eye and Face Protection: Safety glasses with side shields or goggles are essential. In situations where splashing is a risk, a full-face shield should be worn.[3][5][7]
-
Respiratory Protection: If working outside of a fume hood or if dusts are generated, a NIOSH-approved respirator is necessary.[1][2]
Handling Procedures:
-
Obtain and read the Safety Data Sheet (SDS) for Terbutaline before handling this compound.[1][3][8]
-
Ensure all necessary PPE is donned correctly before entering the handling area.
-
Weigh and handle the solid compound within a chemical fume hood to avoid generating dust.
-
Avoid direct contact with the skin, eyes, and clothing.[2][3]
-
After handling, wash hands thoroughly with soap and water.[3]
Storage: Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[2][9] It should be stored away from incompatible materials such as strong oxidizing agents.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Categorization: All materials that have come into contact with this compound, including gloves, gowns, weighing papers, and empty containers, should be considered hazardous waste.
Disposal Procedures:
-
Collect all contaminated disposable materials in a designated, sealed, and clearly labeled hazardous waste container.
-
For unused or expired this compound, do not dispose of it down the drain.[8]
-
The preferred method of disposal is through a licensed hazardous waste disposal company.[1][3]
-
Alternatively, some local pharmacies or law enforcement agencies may have drug take-back programs.[10][11][12]
-
If a take-back program is not available, the compound can be mixed with an inert, undesirable substance like cat litter or coffee grounds, sealed in a plastic bag, and disposed of in the household trash, in accordance with local regulations.[10][11][13][14] Before disposing of the original container, ensure all personal and identifying information is removed.[10][12]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C12H16D3NO3 | [15][16] |
| Molecular Weight | 228.30 g/mol | [15][16] |
| Melting Point | Not available for d3 analog. (Terbutaline: 119-122 °C) | [17] |
| Solubility | Not available for d3 analog. (Terbutaline: Soluble in water) | [17] |
| Storage Temperature | Room temperature, protected from light | [2][9] |
Chemical Spill Response Workflow
In the event of a spill, a clear and immediate response is crucial to contain the material and protect personnel. The following workflow should be followed:
Chemical Spill Response Workflow
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 4. osha.gov [osha.gov]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. pogo.ca [pogo.ca]
- 7. pppmag.com [pppmag.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 10. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 11. Medicine: Proper Disposal [nationwidechildrens.org]
- 12. dea.gov [dea.gov]
- 13. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 14. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 15. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 16. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 17. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
